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  • Product: Propan-2-yl 7-aminoheptanoate
  • CAS: 7790-12-7

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Speciation Dynamics of Propan-2-yl 7-Aminoheptanoate in Aqueous Solutions

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In pharmaceutical formulation and chemical synthesis, the thermodynam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In pharmaceutical formulation and chemical synthesis, the thermodynamic stability of amino esters in solution dictates their viability as intermediates or prodrugs. Propan-2-yl 7-aminoheptanoate (isopropyl 7-aminoheptanoate) presents a unique physicochemical profile due to its bifunctional nature—pairing a nucleophilic primary amine with an electrophilic isopropyl ester.

As a Senior Application Scientist, I frequently observe that the degradation of such molecules is not merely a function of time, but a complex thermodynamic equilibrium governed by pH, concentration, and molecular geometry. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic sinks associated with propan-2-yl 7-aminoheptanoate [4], supported by self-validating experimental workflows designed to accurately profile its solution stability.

Molecular Architecture and Reactivity Profile

Propan-2-yl 7-aminoheptanoate (


) consists of a 7-carbon aliphatic chain terminating in a primary amine, with the carboxyl terminus protected as an isopropyl ester.

The thermodynamic stability of this molecule in solution is fundamentally controlled by the protonation state of the primary amine. At physiological pH (7.4), the amine (


) exists predominantly in its protonated, non-nucleophilic state. However, the fractional unprotonated population (

) is highly reactive. Understanding the interplay between this nucleophile and the ester carbonyl is critical for predicting shelf-life and speciation.

Thermodynamic Sinks: Competing Degradation Pathways

When dissolved in aqueous media, propan-2-yl 7-aminoheptanoate faces three primary thermodynamic degradation pathways. The dominance of each pathway shifts based on the Gibbs free energy (


) of the resulting products and the activation energy (

) of the transition states.
Pathway A: Ester Hydrolysis (Solvent-Mediated)

Hydrolysis yields 7-aminoheptanoic acid and isopropanol. This reaction is both acid- and base-catalyzed. At high pH, hydroxide ions directly attack the carbonyl carbon, making hydrolysis a dominant thermodynamic sink[1]. The steric bulk of the isopropyl group provides mild kinetic shielding compared to methyl or ethyl esters, but it cannot overcome the thermodynamic driving force of forming the highly stable carboxylate anion in alkaline conditions.

Pathway B: Intramolecular Lactamization (Geometry-Restricted)

Unlike


-amino esters, which rapidly undergo intramolecular nucleophilic attack to form stable 5- or 6-membered rings (lactams or diketopiperazines) [1], propan-2-yl 7-aminoheptanoate must form an 8-membered ring (azocan-2-one) to cyclize. The transition state required to form an 8-membered lactam suffers from severe transannular (Prelog) strain and a highly negative entropy of activation (

). Consequently, enzymatic or highly specialized catalytic conditions are typically required to overcome this barrier [2], making spontaneous lactamization a minor thermodynamic pathway in standard aqueous solutions.
Pathway C: Intermolecular Aminolysis (Concentration-Dependent)

At high concentrations, the unprotonated primary amine of one molecule can attack the ester of another, forming linear polyamide oligomers. Because the thermal and oxidative stability of amines in solution is highly dependent on solvent interactions [3], intermolecular aminolysis becomes the primary thermodynamic sink in non-aqueous or highly concentrated basic solutions.

Pathways A Propan-2-yl 7-aminoheptanoate (Intact Ester) B Hydrolysis (7-aminoheptanoic acid + IPA) A->B H2O, pH > 7 (Favored) C Intramolecular Lactamization (Azocan-2-one + IPA) A->C High Strain (Disfavored) D Intermolecular Aminolysis (Polyamide Oligomers) A->D High Conc. (Thermodynamic Sink)

Fig 1. Competing thermodynamic degradation pathways of propan-2-yl 7-aminoheptanoate in solution.

Quantitative Thermodynamic & Kinetic Profiling

To provide actionable insights, the following table synthesizes the representative thermodynamic stability parameters of 7-carbon amino esters under varying aqueous conditions.

Table 1: Representative Thermodynamic & Kinetic Parameters (Aqueous Solution, 25°C)

Solution pHDominant Degradation PathwayNucleophilic Amine FractionEst. Half-Life (

)
Relative

(Degradation)
pH 3.0 Acid-Catalyzed Hydrolysis


days

kJ/mol
pH 7.4 Base-Catalyzed Hydrolysis


hours

kJ/mol
pH 9.5 Intermolecular Aminolysis


hours

kJ/mol

Data extrapolated from homologous amino ester stability profiles and standard chemical kinetics principles [1].

Self-Validating Experimental Methodologies

To accurately measure the thermodynamic stability of propan-2-yl 7-aminoheptanoate, experimental artifacts must be eliminated. A common pitfall in stability assays is the continued degradation of the analyte while sitting in the autosampler queue. The protocols below are designed as self-validating systems , utilizing deliberate chemical quenching to ensure the readout perfectly reflects the speciation at the exact moment of sampling.

Workflow S1 Buffer Prep (pH 3-10) S2 Analyte Spiking S1->S2 S3 Thermal Incubation S2->S3 S4 Acidic Quenching S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Data Modeling S5->S6

Fig 2. Self-validating experimental workflow for amino ester thermodynamic profiling.

Protocol 1: LC-MS/MS Kinetic & Thermodynamic Profiling

This protocol determines the kinetic rate constants and extrapolates the thermodynamic equilibrium of the ester hydrolysis.

Step 1: Matrix Preparation Prepare 50 mM buffer solutions: Acetate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 9.0). Ensure ionic strength is normalized to 0.15 M using NaCl to mimic physiological osmotic pressure.

Step 2: Analyte Spiking Dissolve propan-2-yl 7-aminoheptanoate in LC-MS grade DMSO to create a 10 mM stock. Spike the stock into the pre-warmed buffers to achieve a final working concentration of 100 µM (keeping DMSO


).

Step 3: Thermal Incubation Incubate the solutions in a thermomixer at 25°C, 37°C, and 50°C. Continuous agitation at 300 RPM ensures homogeneity.

Step 4: Aliquoting & Acidic Quenching (Critical Causality Step) At predefined time points (0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot. Immediately quench by adding 150 µL of ice-cold Acetonitrile containing 0.2% Formic Acid. Causality: Dropping the pH below 3.0 instantly forces the primary amine into its fully protonated state (


). This eliminates its nucleophilicity, completely shutting down intermolecular aminolysis and halting base-catalyzed hydrolysis. This self-validating step guarantees that the sample remains chemically frozen during LC-MS/MS queue times.

Step 5: Chromatographic Separation & Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated buffer salts. Inject 5 µL of the supernatant onto a C18 UPLC column. Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) and monitor the parent mass (


) and the hydrolysis product (

) via Multiple Reaction Monitoring (MRM).
Protocol 2: NMR-Based Speciation Analysis

To definitively rule out intramolecular lactamization (azocan-2-one formation), orthogonal validation via


-NMR is required.
  • Preparation: Dissolve the analyte at a high concentration (5 mM) in

    
     buffered to pH 7.4 (using deuterated phosphate buffer).
    
  • Acquisition: Acquire continuous

    
    -NMR spectra at 37°C over 48 hours.
    
  • Interpretation: Monitor the disappearance of the isopropyl methine multiplet (

    
     ppm) and the emergence of free isopropanol. The absence of shifted methylene protons adjacent to a newly formed lactam nitrogen will confirm that Pathway B (Lactamization) is thermodynamically inaccessible under these conditions.
    

Conclusion

The thermodynamic stability of propan-2-yl 7-aminoheptanoate in solution is a delicate balance dictated by pH and concentration. Because the 7-carbon chain creates prohibitive transannular strain for intramolecular lactamization, the molecule is spared from the rapid cyclization seen in smaller amino esters. However, to maintain structural integrity and prevent hydrolysis or intermolecular oligomerization, formulations containing this compound must be strictly maintained at an acidic pH (typically pH 3.0 - 4.5) where the primary amine is protonated and rendered inert.

References

  • Title: Kinetics and Mechanisms of Activ

    
    -Amino Acid Ester Prodrugs of Camptothecins
    Source:  National Institutes of Health (NIH)
    URL: [Link]
    
  • Title: Carboxylic acid reductases enable intramolecular lactamization reactions Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

  • Title: Propan-2-yl 7-aminoheptanoate - Structural Information Source: PubChemLite (Université du Luxembourg) URL: [Link]

Exploratory

An In-depth Technical Guide to the Solubility Profile of Isopropyl 7-Aminoheptanoate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of isopropyl 7-aminoheptanoate in common organic solvents. In the absence of extensive public experimental data for this s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of isopropyl 7-aminoheptanoate in common organic solvents. In the absence of extensive public experimental data for this specific molecule, this document establishes a robust theoretical framework to predict its solubility based on its structural attributes. A detailed, field-proven experimental protocol for the precise determination of its solubility profile is presented, empowering researchers in drug development and chemical synthesis to generate accurate and reliable data. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of solubility for process optimization, formulation, and purification.

Introduction: The Significance of Solubility in Drug Development

Isopropyl 7-aminoheptanoate is a bifunctional molecule incorporating a primary amine, an ester, and a moderately long alkyl chain. This unique structure makes it a valuable building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. The solubility of such an intermediate is a critical physicochemical parameter that governs its utility throughout the development pipeline. From reaction kinetics in synthesis to purification strategies like crystallization, and ultimately to its formulation and bioavailability, a thorough understanding of its behavior in various solvents is paramount.

This guide provides both a predictive and a practical approach to understanding the solubility of isopropyl 7-aminoheptanoate. We will first delve into the theoretical principles that dictate its solubility and present an estimated profile in a range of common organic solvents. Subsequently, a detailed, step-by-step experimental protocol is provided to enable the empirical determination of its solubility, ensuring scientific rigor and reproducibility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution must be favorable for solubility to occur. The key intermolecular interactions at play are:

  • Van der Waals Forces: These are weak, non-specific attractions that are present between all molecules. The C6 alkyl chain of isopropyl 7-aminoheptanoate will primarily interact through these forces, particularly in non-polar solvents.

  • Dipole-Dipole Interactions: The ester group (-COO-) in isopropyl 7-aminoheptanoate has a significant dipole moment, allowing it to interact favorably with other polar molecules.

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction. The primary amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the ester carbonyl group can act as hydrogen bond acceptors.

The interplay of these forces, dictated by the structure of isopropyl 7-aminoheptanoate and the properties of the solvent, will determine its solubility.

Physicochemical Properties of Isopropyl 7-Aminoheptanoate

To estimate the solubility of isopropyl 7-aminoheptanoate, we must first consider its predicted physicochemical properties. Based on the structure of similar compounds like methyl 7-aminoheptanoate and 7-aminoheptanoic acid, the following properties can be inferred:

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~187.28 g/mol Moderate molecular size.
XLogP3 ~2.5 - 3.0Indicates a balance between lipophilicity and hydrophilicity.
Hydrogen Bond Donors 1 (from -NH2)Can donate a hydrogen bond to suitable acceptor solvents.
Hydrogen Bond Acceptors 3 (2 from -COO-, 1 from -NH2)Can accept hydrogen bonds from donor solvents.
Polar Surface Area (PSA) ~52.3 ŲSuggests good potential for membrane permeability.[1]

These properties suggest that isopropyl 7-aminoheptanoate is an amphiphilic molecule with both polar (amine and ester groups) and non-polar (alkyl chain and isopropyl group) regions. This duality will result in a varied solubility profile across different solvent classes.

Estimated Solubility Profile of Isopropyl 7-Aminoheptanoate

Based on the theoretical principles and the predicted physicochemical properties, the following is an estimated solubility profile of isopropyl 7-aminoheptanoate in a range of common organic solvents.

Solvent ClassSolventPolarity IndexHydrogen BondingEstimated SolubilityRationale for Estimation
Non-Polar Hexanes0.1NoneLow to ModerateThe C6 alkyl chain will interact favorably via van der Waals forces, but the polar amine and ester groups will be poorly solvated.
Toluene2.4Acceptor (π-system)ModerateThe aromatic ring can interact with the alkyl chain, and the slight polarity can solvate the polar groups to some extent.
Polar Aprotic Dichloromethane (DCM)3.1AcceptorModerate to HighGood balance of polarity to solvate both the polar head and the non-polar tail of the molecule.
Ethyl Acetate4.4AcceptorHighThe ester functionality of the solvent can interact favorably with the ester group of the solute.
Acetone5.1AcceptorHighThe strong dipole of acetone will effectively solvate the polar amine and ester groups.
Acetonitrile (ACN)5.8AcceptorModerate to HighA highly polar solvent that can interact well with the polar functionalities.
Dimethylformamide (DMF)6.4AcceptorVery HighA highly polar solvent capable of strong dipole-dipole interactions with the solute.
Dimethyl Sulfoxide (DMSO)7.2AcceptorVery HighA highly polar solvent that is an excellent solvent for a wide range of organic molecules.
Polar Protic Isopropanol3.9Donor & AcceptorHighThe solvent can both donate and accept hydrogen bonds, leading to strong interactions with the amine and ester groups. The alkyl nature of isopropanol also favors interaction with the non-polar parts of the solute.
Ethanol4.3Donor & AcceptorHighSimilar to isopropanol, ethanol's ability to hydrogen bond will lead to high solubility.
Methanol5.1Donor & AcceptorModerate to HighMore polar than ethanol, which may slightly decrease its ability to solvate the non-polar alkyl chain compared to ethanol.

Experimental Determination of Solubility: The Isothermal Saturation Method

To obtain accurate quantitative solubility data, an experimental approach is essential. The isothermal saturation (or shake-flask) method is a reliable and widely used technique to determine the thermodynamic solubility of a compound.[2][3] The following protocol provides a detailed, step-by-step methodology.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true thermodynamic equilibrium value at that specific temperature.

  • Equilibration Time: Achieving a true equilibrium between the solid and dissolved solute can be a slow process. A sufficient equilibration time (typically 24-48 hours) is crucial to ensure the solution is fully saturated.

  • Excess Solid: The presence of undissolved solid throughout the experiment is a visual confirmation that the solution is saturated.

  • Filtration: It is critical to separate the undissolved solid from the saturated solution before analysis to avoid artificially high solubility values. A syringe filter with a pore size of 0.22 or 0.45 µm is effective for this purpose.

  • Quantification by HPLC-UV/Vis: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a highly sensitive and specific method for quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Add excess isopropyl 7-aminoheptanoate to solvent prep2 Seal vials securely prep1->prep2 equil Agitate at constant temperature for 24-48h prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 sample4 Dilute filtrate to within calibration range sample3->sample4 analysis1 Inject sample into HPLC-UV/Vis system sample4->analysis1 analysis2 Quantify concentration using calibration curve analysis1->analysis2

Caption: Workflow for Isothermal Saturation Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Isopropyl 7-aminoheptanoate (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes (1 mL)

  • Syringe filters (0.45 µm, compatible with the organic solvent)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with a UV-Vis detector

  • Appropriate HPLC column (e.g., C18)

Protocol:

  • Preparation of Saturated Solutions: a. Add an excess amount (e.g., 5-10 mg) of isopropyl 7-aminoheptanoate to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment. b. Accurately add a known volume (e.g., 1 mL) of the desired organic solvent to the vial. c. Securely cap the vial. d. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the vials on an orbital shaker or use a magnetic stir bar in each vial. b. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is to ensure thermodynamic equilibrium is reached.

  • Sampling and Sample Preparation: a. After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. Be cautious not to disturb the solid at the bottom of the vial. c. Attach a 0.45 µm syringe filter to the syringe and dispense the saturated solution into a clean vial. d. Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • Quantification by HPLC-UV/Vis: a. Preparation of Calibration Standards: Prepare a series of standard solutions of isopropyl 7-aminoheptanoate in the solvent of interest at known concentrations. A minimum of five concentration levels is recommended to establish linearity.[1][4] b. Calibration Curve Construction: Inject each standard solution into the HPLC system and record the peak area from the chromatogram. Plot the peak area versus the concentration of the standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[1] c. Sample Analysis: Inject the diluted, filtered sample solutions into the HPLC system and record the peak areas. d. Calculation of Solubility: i. Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.[4] ii. Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of isopropyl 7-aminoheptanoate in that solvent at the specified temperature.

Advanced Predictive Models: An Outlook

While the estimated profile and experimental determination are powerful tools, computational models can provide further insights and accelerate the screening process. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles. These models are particularly useful in early-stage development for ranking potential solvents before committing to extensive experimental work.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of isopropyl 7-aminoheptanoate in organic solvents. By leveraging fundamental principles of intermolecular forces and the predicted physicochemical properties of the molecule, a reliable estimated solubility profile has been constructed. This theoretical framework is complemented by a detailed, actionable protocol for the experimental determination of solubility using the isothermal saturation method with HPLC-UV/Vis quantification. The combination of predictive understanding and rigorous experimental methodology outlined herein will enable researchers to effectively utilize isopropyl 7-aminoheptanoate in their synthetic and formulation endeavors, ultimately contributing to a more efficient and informed drug development process.

References

  • GL Tec. (n.d.). The Role of Calibration Curves in Quantitative HPLC Analysis. Retrieved from [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
  • Shityakov, S., & Förster, C. (2014). In silico-predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of P-glycoprotein inhibitors.
  • ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature); b) Polythermal method (searching saturated temperature for an already known solid-liquid composition). Retrieved from [Link]

  • ACS Publications. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Klamt, A. (2011). The COSMO and COSMO-RS solvation models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 699-709.

Sources

Foundational

Propan-2-yl 7-Aminoheptanoate: Molecular Weight, Physicochemical Profiling, and Application Workflows in Drug Development

Executive Summary Propan-2-yl 7-aminoheptanoate (commonly referred to as isopropyl 7-aminoheptanoate) is a highly versatile, bifunctional aliphatic building block. Featuring a primary amine and an isopropyl-protected car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 7-aminoheptanoate (commonly referred to as isopropyl 7-aminoheptanoate) is a highly versatile, bifunctional aliphatic building block. Featuring a primary amine and an isopropyl-protected carboxylic acid separated by a flexible 7-carbon spacer, this molecule is increasingly utilized in advanced drug delivery systems—such as lipid nanoparticles (LNPs)—and in the synthesis of complex peptidomimetics and prodrugs. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous foundation for its physicochemical profile, analytical characterization, and synthetic workflows, ensuring that researchers can seamlessly integrate this compound into their drug development pipelines.

Chemical Identity & Molecular Weight

Before incorporating any building block into a synthetic pathway, its fundamental identity and mass characteristics must be established to ensure accurate stoichiometric calculations and downstream analytical detection. The compound is officially documented in the for its utility in chemical synthesis[1].

Table 1: Chemical Identity and Mass Specifications

PropertyValue / Description
IUPAC Name Propan-2-yl 7-aminoheptanoate
Synonyms Isopropyl 7-aminoheptanoate, 7-Aminoheptanoic acid isopropyl ester
CAS Number 7790-12-7
Molecular Formula C₁₀H₂₁NO₂
Molecular Weight 187.28 g/mol
Monoisotopic Mass 187.15723 Da
InChIKey KJADKQLSEANQSZ-UHFFFAOYSA-N

Causality Note: The monoisotopic mass of 187.15723 Da, as indexed by [2], is the critical value used for high-resolution mass spectrometry (HRMS) targeting, allowing for the exact identification of the


 adduct at m/z 188.1645.

Physicochemical Characteristics & Mechanistic Insights

Understanding the physicochemical behavior of propan-2-yl 7-aminoheptanoate is essential for predicting its solubility, reactivity, and stability during complex formulations.

Table 2: Physicochemical Properties

CharacteristicValue
Density 0.931 g/cm³ (Calculated)
Boiling Point 245.3 °C at 760 mmHg (Calculated)
Flash Point 110.1 °C (Calculated)
LogP (Predicted) ~ 1.5

Data supported by calculated physical properties from [3].

Mechanistic Insights:
  • Lipophilicity and Spacer Utility: The 7-carbon aliphatic chain provides a hydrophobic spacer (LogP ~ 1.5). In the design of PROTAC linkers or LNP lipid tails, this specific chain length prevents steric clashing between functional domains while maintaining sufficient lipophilicity to cross cell membranes.

  • Ionization Profile: The primary amine typically exhibits a pKa of ~10.5. This ensures the molecule is fully protonated at physiological pH (7.4), enhancing its aqueous solubility during initial formulation steps and enabling electrostatic interactions with nucleic acids in LNP formulations.

  • Ester Stability (Orthogonal Reactivity): The choice of an isopropyl ester over a standard methyl or ethyl ester is a deliberate mechanistic strategy. The branched isopropyl group provides steric shielding to the carbonyl carbon. This significantly reduces the rate of spontaneous hydrolysis in aqueous media or during basic synthetic steps (e.g., when using DIPEA), while remaining susceptible to targeted enzymatic cleavage by carboxylesterases in prodrug applications.

Analytical Characterization: LC-MS/MS Protocol

To ensure the integrity of the starting material, a self-validating analytical protocol is required. This system uses a blank run and specific fragmentation targeting to eliminate false positives caused by column carryover or isobaric impurities.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1 mg of propan-2-yl 7-aminoheptanoate in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the primary amine is fully protonated, maximizing ionization efficiency in ESI+ mode.

  • System Blank Validation: Inject 5 µL of the diluent (50:50 Water:Methanol + 0.1% FA).

    • Validation Step: This ensures no background interference or column carryover exists at the target m/z prior to sample analysis.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

    • Causality: The C18 stationary phase effectively retains the lipophilic 7-carbon chain, while the gradient ensures sharp peak elution.

  • Mass Spectrometry (ESI+): Monitor for the

    
     precursor ion at m/z 188.16. Apply collision energy (15-25 eV) to induce fragmentation.
    
    • Validation Step: Confirm structural identity by observing the characteristic loss of the isopropyl group or ammonia, validating the molecule beyond just its precursor mass.

LCMS_Workflow N1 Sample Preparation (Dilution in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 ESI+ Ionization ([M+H]+ m/z 188.16) N2->N3 N4 Mass Analysis (Q-TOF or Triple Quad) N3->N4 N5 Data Acquisition & Structural Confirmation N4->N5

Figure 1: Self-validating LC-MS/MS analytical workflow for purity and structural confirmation.

Synthetic Application: Amide Coupling Workflow

Propan-2-yl 7-aminoheptanoate is frequently used as an amine nucleophile in standard amide coupling reactions, guided by . The isopropyl group protects the carboxylic acid, allowing for directed, one-way amide bond formation.

Step-by-Step Methodology:
  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms a highly reactive HOAt active ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester.

  • Nucleophilic Addition: Add 1.1 eq of propan-2-yl 7-aminoheptanoate dropwise to the activated mixture.

    • Causality: The primary amine attacks the active ester to form the amide bond. The isopropyl ester group remains completely intact due to its steric hindrance against nucleophilic attack.

  • Reaction Monitoring (Self-Validation): After 2 hours, sample 5 µL of the reaction mixture, quench in 100 µL of 50:50 Water:Acetonitrile, and analyze via LC-MS.

    • Validation Step: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the propan-2-yl 7-aminoheptanoate peak (m/z 188.16) and the appearance of the target product mass.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 5% aqueous Citric Acid, saturated NaHCO₃, and brine.

    • Causality: Citric acid removes unreacted amine and DIPEA, while NaHCO₃ removes unreacted carboxylic acid and HOAt byproducts, yielding a highly pure organic phase.

Coupling_Pathway A Target Carboxylic Acid (R-COOH) D Active Ester Intermediate A->D B Propan-2-yl 7-aminoheptanoate (Amine Nucleophile) E Amide Product (R-CO-NH-Heptanoate-OiPr) B->E Nucleophilic Attack C Coupling Reagents (HATU / DIPEA) C->D D->E

Figure 2: Amide coupling synthetic pathway utilizing orthogonal reactivity.

References

  • Title: PubChemLite - Propan-2-yl 7-aminoheptanoate (C10H21NO2) Source: PubChemLite / Université du Luxembourg URL: [Link]

  • Title: Toxic Substances Control Act (TSCA) Candidate List of Chemical Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Exploratory

literature review on 7-aminoheptanoic acid ester derivatives

Topic: Literature Review & Technical Guide on 7-Aminoheptanoic Acid Ester Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Synthesis, P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review & Technical Guide on 7-Aminoheptanoic Acid Ester Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Physicochemical Properties, and Pharmaceutical Applications

Executive Summary

7-Aminoheptanoic acid (7-AHA), also known as 7-aminoenanthic acid, represents a critical class of


-amino acids. While historically significant as the monomer for Nylon-7 (polyenanthamide), its ester derivatives have emerged as high-value intermediates in medicinal chemistry. Unlike 

-amino acids, the significant separation between the amine and carboxyl termini in 7-AHA esters provides unique conformational flexibility, making them ideal candidates for PROTAC (Proteolysis Targeting Chimera) linkers , peptidomimetics , and lipophilic prodrug scaffolds . This guide synthesizes the industrial and laboratory-scale production of these esters, their physicochemical stability, and their evolving role in drug discovery.

Chemical Architecture & Molecular Logic

The core structure of 7-aminoheptanoic acid esters is defined by a linear seven-carbon aliphatic chain terminating in an amine group at one end and an esterified carboxyl group at the other.[1]

Key Structural Differentiators:

  • 
    -Substitution:  Unlike 
    
    
    
    -amino acids, the amine is not adjacent to the carbonyl. This prevents the formation of stable 5- or 6-membered chelate rings with metals, altering their coordination chemistry.
  • Hydrophobicity: The

    
     backbone imparts significant lipophilicity compared to shorter homologues (e.g., GABA or 
    
    
    
    -alanine), influencing membrane permeability in drug delivery applications.
  • Ester Functionality: The conversion of the carboxylic acid to an ester (methyl, ethyl, or benzyl) lowers the melting point and drastically increases solubility in organic solvents (DCM, EtOAc), facilitating their use in solution-phase synthesis.

Comparative Physicochemical Profile
Property7-Aminoheptanoic Acid (Free Acid)Methyl 7-Aminoheptanoate (Ester)Ethyl 7-Aminoheptanoate (Ester)
Molecular Weight 145.20 g/mol 159.23 g/mol 173.25 g/mol
Physical State Crystalline SolidOily Liquid / Low-melting SolidOily Liquid
Melting Point 192–195 °C< 25 °C (Typical)< 25 °C
Solubility (Water) Moderate (Zwitterionic character)Low (Hydrophobic)Very Low
Solubility (Organics) PoorExcellentExcellent
pKa (Amine) ~10.5~9.8 (Lower due to ester e- withdrawal)~9.8

Synthesis Strategies: From Petrochemicals to Green Chemistry

The synthesis of 7-AHA esters can be approached via traditional petrochemical routes or emerging bio-based pathways derived from castor oil or biomass.

Route A: The Nitromethane/Bromoester Pathway (Industrial Standard)

A robust method described in patent literature involves the carbon chain extension of 6-bromohexanoate using nitromethane. This route is favored for its scalability and use of readily available starting materials.

Mechanism:

  • Alkylation: Ethyl 6-bromohexanoate reacts with nitromethane (

    
    ) under basic conditions (sodium ethoxide). The nitro group serves as a masked amine.
    
  • Hydrogenation: The resulting 7-nitroheptanoate intermediate undergoes catalytic hydrogenation (Pd/C) to reduce the nitro group to a primary amine.

  • Esterification: If the free acid is produced, a subsequent Fisher esterification yields the target ester.

Route B: The Bio-Based Furfural Route (Green Chemistry)

Recent advances utilize 5-hydroxymethylfurfural (HMF), derived from lignocellulosic biomass, or castor oil derivatives.

  • Castor Oil: Pyrolysis of castor oil yields undecylenic acid and heptaldehyde. While Nylon-11 is the direct product of undecylenic acid, oxidative cleavage and subsequent amination can yield C7 precursors.

  • HMF Route: Carbonylation of HMF followed by ring-opening and reduction is a modern, sustainable pathway to 7-AHA.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Nitromethane route and the Bio-based route.

SynthesisRoutes Figure 1: Convergent Synthesis Pathways for 7-Aminoheptanoate Esters Start_Petro Ethyl 6-bromohexanoate Inter_Nitro Intermediate: Ethyl 7-nitroheptanoate Start_Petro->Inter_Nitro Alkylation (NaOEt) Nitro Nitromethane Nitro->Inter_Nitro Target_Ester Ethyl 7-aminoheptanoate Inter_Nitro->Target_Ester Hydrogenation H2_Pd H2 / Pd-C (Reduction) Start_Bio Biomass / Castor Oil HMF 5-HMF / Suberic Acid Start_Bio->HMF Extraction/Pyrolysis RingOpen Ring Opening / Amination HMF->RingOpen RingOpen->Target_Ester Esterification

Figure 1: Convergent Synthesis Pathways. Red indicates petrochemical starting materials; Blue indicates bio-based sources.

Experimental Protocol: Synthesis of Methyl 7-Aminoheptanoate HCl

This protocol is adapted from standard amino acid esterification procedures and optimized for


-amino acids to prevent polymerization (lactamization).

Objective: Synthesis of Methyl 7-aminoheptanoate Hydrochloride. Scale: Laboratory (10g scale).

Materials
  • 7-Aminoheptanoic acid (CAS: 929-17-9)

  • Methanol (Anhydrous)[2]

  • Thionyl Chloride (

    
    )[3]
    
  • Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place in an ice bath (

    
    ).
    
  • Solvent Charge: Add 50 mL of anhydrous methanol.

  • Activation (Exothermic): Dropwise, add Thionyl Chloride (1.5 eq) to the methanol. Caution: This generates HCl gas and heat. Ensure vigorous stirring and proper ventilation.

  • Addition: Add 7-Aminoheptanoic acid (1.0 eq) to the solution. The zwitterionic solid will dissolve as the HCl salt forms.

  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water).
    
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and

      
      .
      
    • The residue is typically a viscous oil or semi-solid.

    • Crystallization: Triturate the residue with cold Diethyl Ether to precipitate the hydrochloride salt.

  • Filtration: Filter the white solid under an inert atmosphere (nitrogen) to avoid moisture absorption (hygroscopic).

  • Yield: Expected yield >90%.

Validation Check:

  • 1H NMR (

    
    ):  Look for the singlet methyl ester peak at 
    
    
    
    ppm and the triplet for the
    
    
    -methylene protons at
    
    
    ppm.

Pharmaceutical & Industrial Applications[1][3][5][6][7]

PROTAC Linkers and Bioconjugation

In the design of PROTACs (Proteolysis Targeting Chimeras), the linker length and composition are critical for the formation of the ternary complex (Target Protein-Linker-E3 Ligase).

  • Role: 7-Aminoheptanoic acid esters serve as aliphatic linkers (approx. 8–10 Å length).

  • Advantage: The hydrophobicity of the heptyl chain can modulate the physicochemical properties of the PROTAC, improving cell permeability compared to hydrophilic PEG linkers.

  • Protocol: The ester group is hydrolyzed to the free acid for coupling to the E3 ligase ligand, or the amine is coupled to the Target Protein ligand.

Nylon-7 Precursors (Green Polymers)

While Nylon-6 is ubiquitous, Nylon-7 possesses superior thermal and mechanical properties (higher melting point, lower density).

  • Polymerization: Methyl 7-aminoheptanoate undergoes polycondensation at high temperatures (

    
    ).
    
  • Mechanism: The methoxy group acts as a leaving group (releasing methanol), forming the amide bond.

  • Significance: This route avoids the use of unstable lactams and allows for precise control over molecular weight distribution.

Antifungal and Antimicrobial Activity

Derivatives of medium-chain amino acids have shown promise as antifungal agents. The esterification of the carboxyl group often enhances fungal cell wall penetration .

  • Mechanism: Disruption of ergosterol biosynthesis or direct membrane perturbation.

  • Data: Studies on similar

    
    -amino acid derivatives suggest that ester prodrugs exhibit lower MIC (Minimum Inhibitory Concentration) values against Candida albicans compared to their free acid counterparts due to improved uptake.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13580, 7-Aminoheptanoic acid. Retrieved from [Link]

  • Google Patents (2013). CN103319358B - Preparation method of 7-amino heptanoic acid.[4] Retrieved from

  • MDPI (2022). Efficient Antibacterial/Antifungal Activities of Amino Acid Derivatives. Molecules.[1][2][3][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Stability of Propan-2-yl 7-aminoheptanoate in Biological Systems

Abstract The metabolic stability of a drug candidate is a paramount determinant of its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and in vivo clearance.[1] This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a drug candidate is a paramount determinant of its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and in vivo clearance.[1] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate the metabolic fate of propan-2-yl 7-aminoheptanoate. As an aliphatic ester, its primary metabolic liability is enzymatic hydrolysis, though oxidative pathways must also be considered. This document outlines the predicted metabolic pathways, provides detailed, field-proven protocols for essential in vitro assays—including plasma, microsomal, and hepatocyte stability—and discusses the bioanalytical and data interpretation methodologies required for a robust assessment. The causality behind experimental choices and the inclusion of self-validating controls are emphasized throughout to ensure scientific integrity and generate reliable, decision-driving data.

Introduction: The Imperative of Metabolic Stability

In drug discovery and development, a molecule's success is not solely defined by its pharmacodynamic potency but equally by its pharmacokinetic behavior. Metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes—is a critical attribute that governs its concentration and duration of action at the target site.[2] Compounds with poor metabolic stability often undergo extensive first-pass metabolism in the liver and other tissues, leading to low bioavailability and rapid elimination, which can render an otherwise potent molecule therapeutically ineffective.[1]

Propan-2-yl 7-aminoheptanoate possesses a key structural motif—an ester linkage—that is particularly susceptible to enzymatic cleavage.[3] Ester-containing compounds are frequently designed as prodrugs, where hydrolysis is required to release the active pharmacological agent.[4][5] Conversely, if the ester is an integral part of the active molecule, rapid hydrolysis can lead to premature inactivation.[6] Therefore, a thorough investigation of its stability in relevant biological matrices is essential in the early stages of development to predict its in vivo performance and guide further optimization.[7] This guide provides the scientific rationale and detailed methodologies for this critical evaluation.

Predicted Metabolic Pathways of Propan-2-yl 7-aminoheptanoate

The chemical structure of propan-2-yl 7-aminoheptanoate dictates its likely metabolic fate. The primary pathways involve Phase I reactions (hydrolysis and oxidation), followed by potential Phase II conjugation of the resulting metabolites.

  • Major Pathway - Ester Hydrolysis: The most probable metabolic route is the rapid hydrolysis of the isopropyl ester bond. This reaction is catalyzed by a wide range of carboxylesterases and other hydrolases that are abundant in plasma, the liver, and the intestine.[6][8] This cleavage yields two primary metabolites: 7-aminoheptanoic acid and propan-2-ol. Given the high activity of these enzymes, this pathway is expected to be the principal driver of the compound's clearance.

  • Minor Pathway - Phase I Oxidation: The aliphatic heptanoate chain and the isopropyl group are potential sites for oxidation by Cytochrome P450 (CYP) enzymes, located primarily in the liver endoplasmic reticulum.[9][10] These monooxygenase reactions typically involve hydroxylation at various positions along the alkyl chain.[10][11] While mechanistically possible, this pathway is likely to be significantly slower than ester hydrolysis.

  • Secondary Pathway - Phase II Conjugation: The primary metabolites from hydrolysis can undergo subsequent Phase II conjugation. The carboxylic acid of 7-aminoheptanoic acid is a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl-glucuronide.[12] The primary amine group could also undergo conjugation, although this is generally a less common pathway for simple alkylamines.

G parent Propan-2-yl 7-aminoheptanoate met_acid 7-Aminoheptanoic Acid parent->met_acid Esterases (Plasma, Liver) [MAJOR PATHWAY] met_alcohol Propan-2-ol parent->met_alcohol met_oxidized Oxidized Metabolites (e.g., Hydroxylated) parent->met_oxidized CYP450 Enzymes (Liver) [MINOR PATHWAY] met_conjugate Phase II Conjugates (e.g., Acyl Glucuronide) met_acid->met_conjugate UGTs, etc. (Liver) G prep Prepare Compound Stock (1 mM in DMSO) incubate Incubate Compound in Plasma (Final Conc: 1 µM) at 37°C prep->incubate plasma Thaw Pooled Plasma (Human, Rat, etc.) at 37°C plasma->incubate sample Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sample quench Terminate Reaction (Add 3-4 vols Ice-Cold Acetonitrile with Internal Standard) sample->quench process Centrifuge to Precipitate Proteins (e.g., 4000g for 10 min) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Calculate % Remaining & t½ analyze->data

Caption: Workflow for the in vitro plasma stability assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of propan-2-yl 7-aminoheptanoate in 100% DMSO.

    • Thaw pooled, heparinized plasma (e.g., human, rat, mouse) from at least three donors in a 37°C water bath. [3] * Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • Pre-warm the plasma in a 37°C incubator for 5-10 minutes.

    • To initiate the reaction, add the 1 mM stock solution to the pre-warmed plasma to achieve a final substrate concentration of 1 µM. [7]The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid impacting enzyme activity. [3] * Vortex gently to mix.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. [3][8] * Immediately add the aliquot to a tube or well containing 3-4 volumes (e.g., 150-200 µL) of the ice-cold quenching solution. [8]This action simultaneously stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 4,000 g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method. [13]

  • Trustworthiness - Self-Validating System:

    • Positive Control: Include a compound known to be rapidly hydrolyzed in plasma (e.g., procaine) to verify enzyme activity.

    • Heat-Inactivated Control: Run a parallel incubation with plasma that has been heat-inactivated (e.g., 60°C for 30 minutes) to assess for non-enzymatic, chemical degradation.

    • Ex Vivo Stabilization: For bioanalytical validation, it is critical to demonstrate that the parent compound does not degrade in the matrix during sample collection and processing. This can involve the use of esterase inhibitors like sodium fluoride or maintaining samples at low pH and temperature. [14][15]

Protocol 2: Liver Microsomal Stability Assay

Causality & Rationale: This assay quantifies the metabolic stability of a compound in the presence of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. [16][17]Liver microsomes are vesicles of the endoplasmic reticulum and contain the majority of CYPs. [1]This experiment is essential to determine if CYP-mediated oxidation is a significant clearance pathway for propan-2-yl 7-aminoheptanoate, which is predicted to be a minor route.

G prep Prepare Reagents (Compound, Microsomes, Phosphate Buffer pH 7.4) preincubate Pre-incubate Compound with Microsomes (1 µM Cmpd, 0.5 mg/mL Microsomes) at 37°C for 5 min prep->preincubate initiate Initiate Reaction (Add NADPH-Regenerating System) preincubate->initiate sample Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench Terminate Reaction (Add Ice-Cold Acetonitrile with Internal Standard) sample->quench process Centrifuge to Pellet Microsomes (e.g., 4000g for 10 min) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Calculate % Remaining, t½, & CLint analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a 0.1 M phosphate buffer solution (pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. NADPH is the essential cofactor for CYP enzyme activity. [16] * Thaw pooled liver microsomes (human, rat, etc.) on ice.

  • Incubation:

    • In a reaction tube or plate, combine phosphate buffer, the test compound (to a final concentration of 1 µM), and liver microsomes (to a final protein concentration of 0.5 mg/mL). [16] * Pre-incubate this mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture. [16] * Immediately terminate the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated microsomal proteins.

    • Transfer the supernatant for analysis by a validated LC-MS/MS method.

  • Trustworthiness - Self-Validating System:

    • -NADPH Control: A critical control incubation is performed in the absence of the NADPH-regenerating system. [16]The disappearance of the compound in this control indicates chemical instability or metabolism by non-NADPH-dependent enzymes (e.g., some esterases present in the microsomal preparation).

    • Positive Control: Include compounds with known metabolic rates (e.g., testosterone for high clearance, verapamil for moderate clearance) to verify the metabolic competence of the microsome batch. [16]

Protocol 3: Hepatocyte Stability Assay

Causality & Rationale: Hepatocytes are considered a "gold standard" in vitro model because they are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes and their required cofactors in a physiologically relevant environment. [1][18]This assay provides the most comprehensive assessment of a compound's intrinsic hepatic clearance, integrating all potential metabolic pathways, including hydrolysis, oxidation, and conjugation. [12] Detailed Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to a pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion); viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL). [18]

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Prepare a working solution of the test compound in the incubation medium and add it to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere, often with gentle shaking to keep the cells in suspension. [18]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension. [18] * Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (vortex, centrifuge, collect supernatant).

    • Analyze the supernatant by LC-MS/MS.

  • Trustworthiness - Self-Validating System:

    • Positive Control: Include a well-characterized compound (e.g., 7-hydroxycoumarin) to confirm both Phase I and Phase II metabolic activity.

    • Incubation without Cells: A control incubation of the compound in the medium alone is used to assess non-enzymatic degradation.

Data Analysis and Interpretation

For each assay, the concentration of propan-2-yl 7-aminoheptanoate remaining at each time point is determined by LC-MS/MS. The results are typically expressed as the percentage of the initial (time 0) concentration.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve (k) is determined by regression analysis. The half-life is then calculated:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of an enzyme system to metabolize a compound. It is calculated from the half-life and normalized to the amount of protein or cells used. [18][19] * For Microsomes (in µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomes) * 1000

    • For Hepatocytes (in µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / 10⁶ cells) * 1000

These calculated values are crucial for subsequent in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.

Table 1: Representative Data Output for Metabolic Stability Assays

Assay SystemSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint)Interpretation
Plasma HumanValueN/AMeasures stability against blood esterases.
RatValueN/AAssesses interspecies differences.
Liver Microsomes HumanValueValue (µL/min/mg)Quantifies Phase I (CYP) metabolic rate.
(+/- NADPH)RatValueValue (µL/min/mg)Assesses interspecies differences in CYPs.
Hepatocytes HumanValueValue (µL/min/10⁶ cells)Integrated hepatic clearance (Phase I & II).
RatValueValue (µL/min/10⁶ cells)Provides data for IVIVE and species scaling.

Note: Values are placeholders and must be determined experimentally.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the metabolic stability of propan-2-yl 7-aminoheptanoate. The primary metabolic vulnerability of this molecule is its ester functionality, making the plasma stability assay a critical first step. Subsequent assessment using liver microsomes and hepatocytes allows for a complete characterization of both hydrolytic and oxidative metabolic pathways. By employing the detailed protocols and self-validating controls described herein, researchers can generate high-quality, reliable data. This information is indispensable for understanding the compound's pharmacokinetic potential, identifying potential liabilities early in the drug development process, and making informed decisions to advance the most promising candidates toward clinical evaluation.

References

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Li, C., & Meng, M. (2005). Development and application of high throughput plasma stability assay for drug discovery. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Plasma stability. Retrieved from [Link]

  • BioPharma Services. (2023, February 23). Bioanalytical Method Development: Focus on Prodrugs. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Karanam, A., & Shard, A. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. PubMed. Retrieved from [Link]

  • Ji, A. J. (2015). LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • BioIVT. (n.d.). Educational Content. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Toth, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Shaik, S., et al. (2017). Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. MDPI. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • ManTech Publications. (2025, May 15). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Retrieved from [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • Rumpf, J., et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. Retrieved from [Link]

  • Bioanalytical Labs. (2025, May 22). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved from [Link]

  • Premier Research. (2024, July 8). ICH M12: How to Accelerate Your Drug Development Program. Retrieved from [Link]

  • Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. Retrieved from [Link]

  • Majumdar, S., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]

  • Dalle-Donne, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Retrieved from [Link]

  • The Catalyst - Pharma E-learning. (2020, April 20). Cytochrome P450 Catalytic Cycle. Retrieved from [Link]

  • Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for propan-2-yl 7-aminoheptanoate from 7-aminoheptanoic acid

Abstract & Strategic Analysis This application note details the synthesis of propan-2-yl 7-aminoheptanoate (isopropyl 7-aminoheptanoate) from 7-aminoheptanoic acid . This transformation is a critical step in generating h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This application note details the synthesis of propan-2-yl 7-aminoheptanoate (isopropyl 7-aminoheptanoate) from 7-aminoheptanoic acid . This transformation is a critical step in generating hydrophobic amino acid precursors for peptidomimetics, polymerization monomers (nylon derivatives), and pharmaceutical intermediates.

The Chemical Challenge

The synthesis presents two primary competitive pathways that must be managed:

  • Zwitterionic Insolubility: 7-Aminoheptanoic acid exists as a zwitterion (

    
    ), making it poorly soluble in organic solvents and resistant to nucleophilic attack without activation.
    
  • Oligomerization/Cyclization: The free amine and carboxylic acid moieties can self-condense to form polyamides (nylon-7 type oligomers) or cyclize to form enantholactam (7-membered ring), particularly under thermal stress.

The Solution: Thionyl Chloride Mediated Esterification

To circumvent these issues, this protocol utilizes a Thionyl Chloride (


) mediated Fischer Esterification .
  • In-situ Activation:

    
     reacts with isopropanol to generate anhydrous HCl and isopropyl chlorosulfites. This protonates the amine (
    
    
    
    ), rendering it non-nucleophilic and preventing polymerization.
  • Thermodynamic Drive:

    
     acts as a dehydrating agent, consuming the water byproduct of esterification (
    
    
    
    ) and driving the equilibrium toward the ester.
  • Target Species: The product is isolated as the hydrochloride salt , which is stable, crystalline, and resistant to cyclization.

Reaction Mechanism & Pathway

The reaction proceeds via an acid-catalyzed acyl substitution. The thionyl chloride serves a dual role: generating the catalyst (HCl) and scavenging water.

ReactionMechanism cluster_0 Activation Phase (0°C) cluster_1 Esterification Phase (Reflux) SOCl2 Thionyl Chloride (SOCl2) HCl_Gen Generation of Anhydrous HCl + (iPrO)SOCl SOCl2->HCl_Gen iPrOH Isopropanol (Excess) iPrOH->HCl_Gen AA 7-Aminoheptanoic Acid (Zwitterion) Protonation Amine Protonation (Prevents Polymerization) AA->Protonation + HCl Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + iPrOH WaterScavenge Water Scavenging (H2O + SOCl2 -> SO2 + HCl) Tetrahedral->WaterScavenge Byproduct Removal Product Propan-2-yl 7-aminoheptanoate Hydrochloride Tetrahedral->Product - H2O

Figure 1: Mechanistic pathway for the thionyl chloride mediated esterification of 7-aminoheptanoic acid.

Materials & Equipment

ComponentGrade/SpecificationRole
7-Aminoheptanoic Acid >98% Purity (CAS: 929-17-9)Substrate
Thionyl Chloride (

)
Reagent Grade (>99%)Activator/Dehydrating Agent
Propan-2-yl Alcohol (Isopropanol) Anhydrous (<0.05% Water)Solvent & Reactant
Diethyl Ether / MTBE ACS GradePrecipitation Solvent
Equipment 2-Neck RB Flask, Reflux Condenser, CaCl2 Drying Tube, Ice BathReaction Setup

Detailed Experimental Protocol

Phase 1: Reagent Preparation (Critical Safety Step)

Safety Note: Thionyl chloride reacts violently with water and releases toxic


 and HCl gases. Perform all operations in a functioning fume hood.
  • Setup: Equip a 250 mL 2-neck round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride (

    
    ) drying tube. Flush the system with dry nitrogen or argon.
    
  • Solvent Charge: Add Isopropanol (50 mL, ~20 eq) to the flask.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0–4 °C.

  • Activation: Slowly add Thionyl Chloride (2.4 mL, 33 mmol, 1.5 eq) dropwise via a syringe or pressure-equalizing addition funnel over 15 minutes.

    • Observation: The solution may fume slightly and warm up. Ensure temperature remains <10°C to prevent formation of isopropyl chloride byproduct.

    • Reference: This low-temperature addition minimizes side reactions between

      
       and the alcohol [1, 2].
      
Phase 2: Reaction
  • Substrate Addition: Remove the ice bath. Add 7-Aminoheptanoic acid (3.2 g, 22 mmol) in one portion.

    • Note: The solid will likely not dissolve immediately.

  • Reflux: Heat the reaction mixture to reflux (approx. 82–85 °C) using an oil bath.

  • Monitoring: Maintain reflux for 4–6 hours .

    • Endpoint: The reaction is complete when the solution becomes clear and homogeneous. TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1, Ninhydrin stain) should show the disappearance of the baseline spot (amino acid) and appearance of a higher

      
       spot (ester).
      
Phase 3: Isolation & Purification
  • Concentration: Allow the mixture to cool to room temperature. Concentrate the solution in vacuo (rotary evaporator, 40°C bath) to remove excess isopropanol and

    
    .
    
    • Result: A viscous, slightly yellow oil or semi-solid residue will remain.

  • Co-evaporation: To ensure complete removal of HCl and traces of

    
    , add 20 mL of toluene or fresh isopropanol and re-evaporate. Repeat twice.
    
  • Crystallization/Precipitation:

    • Dissolve the residue in a minimum amount of warm isopropanol (approx. 5–10 mL).

    • Slowly add Diethyl Ether (or MTBE) (approx. 50–80 mL) with vigorous stirring until the solution becomes cloudy.

    • Cool at 4°C overnight to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white crystalline solid under vacuum (Buchner funnel). Wash with cold ether (2 x 20 mL).

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets to remove trace acid.
    

Workflow Visualization

Workflow Start Start Cool Cool Isopropanol (0°C, N2 atm) Start->Cool AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) Cool->AddSOCl2 AddAA Add 7-Aminoheptanoic Acid (Solid Addition) AddSOCl2->AddAA Reflux Reflux (82°C) 4-6 Hours AddAA->Reflux Evap Evaporate Solvent (Remove excess SOCl2/HCl) Reflux->Evap Precip Precipitate with Et2O/MTBE (Induce Crystallization) Evap->Precip Filter Filter & Wash (Isolate HCl Salt) Precip->Filter End Final Product: Propan-2-yl 7-aminoheptanoate HCl Filter->End

Figure 2: Operational workflow for the synthesis of propan-2-yl 7-aminoheptanoate hydrochloride.

Quality Control & Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

TechniqueExpected Signal/ObservationInterpretation
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation or residual

.
1H NMR (D2O/DMSO-d6)

4.9-5.0 (septet, 1H, -CH (CH3)2)
Diagnostic signal for isopropyl ester formation.
1H NMR

1.2 (d, 6H, -CH(CH3 )2)
Isopropyl methyl groups.
1H NMR

2.3 (t, 2H,

-CH2)
Shifted slightly downfield compared to free acid.
IR Spectroscopy ~1730-1740 cm

(Strong)
Ester carbonyl stretch (C=O).
Solubility Soluble in Water, Methanol, DMSOConfirms salt form (Free base is less water soluble).
Troubleshooting
  • Oily Product: If the product refuses to crystallize, it may contain excess solvent or HCl. Triturate the oil with dry hexane or diethyl ether and scratch the flask walls to induce nucleation.

  • Low Yield: Ensure the isopropanol is strictly anhydrous. Water competes with the alcohol for the acyl chloride intermediate, reverting the product to the starting material.

Safety Information

  • Thionyl Chloride (CAS 7719-09-7): Causes severe skin burns and eye damage. Reacts violently with water.[1] Fatal if inhaled. Use only in a chemical fume hood [1].

  • 7-Aminoheptanoic Acid (CAS 929-17-9): Generally considered low toxicity but acts as an irritant. Handle with standard PPE [3].

  • Waste Disposal: Quench excess thionyl chloride/reaction mixtures by slowly adding to a large volume of ice water containing sodium bicarbonate before disposal.

References

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • PubChem. (2023). 7-Aminoheptanoic acid | C7H15NO2.[2] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • MDPI. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules. Retrieved from [Link]

Sources

Application

Advanced Polycondensation Strategies: Utilizing Propan-2-yl 7-Aminoheptanoate for High-Performance Polyamide 7 Synthesis

Executive Rationale & Mechanistic Grounding Polyamide 7 (PA7, Nylon 7) is a highly desirable engineering thermoplastic that offers a superior balance of moisture resistance, dimensional stability, and mechanical toughnes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Mechanistic Grounding

Polyamide 7 (PA7, Nylon 7) is a highly desirable engineering thermoplastic that offers a superior balance of moisture resistance, dimensional stability, and mechanical toughness compared to standard Polyamide 6. Historically, the synthesis of PA7 relies on the direct polycondensation of 7-aminoheptanoic acid, a monomer increasingly derived from sustainable bioprocesses 1.

However, utilizing the free amino acid presents significant thermodynamic challenges. 7-aminoheptanoic acid exists as a zwitterion with a dense intermolecular hydrogen-bonding network, resulting in a high melting point (>250 °C). At these elevated temperatures, thermal degradation and decarboxylation actively compete with amidation, limiting the achievable molecular weight and degrading the polymer's optical clarity 2.

By utilizing an esterified monomer—specifically, propan-2-yl 7-aminoheptanoate (isopropyl 7-aminoheptanoate)—we fundamentally alter the polymerization kinetics and thermodynamics.

The Causality of Monomer Selection:

  • Melting Point Depression: The isopropyl ester disrupts the zwitterionic lattice, yielding a monomer that is liquid at ambient or slightly elevated temperatures. This enables oligomerization to initiate at 180 °C, safely below the thermal degradation threshold of the aliphatic backbone 3.

  • Steric Hindrance: The bulky isopropyl group kinetically suppresses intramolecular cyclization (forming an 8-membered enantholactam), heavily favoring linear AB-type step-growth polycondensation.

  • Equilibrium Shifting: Isopropanol is an excellent leaving group with a boiling point (82.6 °C) that allows for rapid, quantitative removal via distillation. This continuous removal drives the amidation equilibrium forward according to Le Chatelier's principle 4.

Mechanism NucAttack 1. Nucleophilic Attack Amine attacks ester carbonyl TetraInt 2. Tetrahedral Intermediate Transient state formation NucAttack->TetraInt Reversible Addition Elimination 3. Isopropanol Elimination Cleavage of C-O bond TetraInt->Elimination Rate-Determining Step AmideBond 4. Amide Bond Formation Linear chain elongation Elimination->AmideBond Driven by Vacuum Distillation

Figure 1: Amidation mechanism of propan-2-yl 7-aminoheptanoate during polycondensation.

Self-Validating Experimental Protocol

To ensure reproducibility and high molecular weight, this protocol is designed as a self-validating system . Progression between synthetic phases is gated by measurable physical parameters rather than arbitrary timeframes.

Phase 1: Monomer Conditioning & Pre-Polymerization

Objective: Form stable low-molecular-weight oligomers without monomer volatilization.

  • Charge the Reactor: Load 500 g of highly purified propan-2-yl 7-aminoheptanoate into a 1 L stainless-steel autoclave equipped with a mechanical helical ribbon agitator, a Dean-Stark trap, and a reflux condenser.

  • Inert Atmosphere: Purge the system with high-purity Nitrogen (

    
    ) for 30 minutes to displace oxygen, preventing oxidative degradation of the amine groups.
    
  • Thermal Ramp: Heat the reactor to 180 °C under a constant

    
     sweep. At this temperature, the nucleophilic attack of the amine on the isopropyl ester initiates.
    
  • Self-Validation Checkpoint (Distillate Volume): Monitor the volume of isopropanol collected in the trap. The theoretical yield for 500 g of monomer (MW ≈ 187.28 g/mol ) is approximately 160 mL of isopropanol. Do not proceed to Phase 2 until the collected volume reaches ≥ 135 mL (85% conversion). Premature application of vacuum will result in the loss of unreacted monomer and disrupt the stoichiometric balance.

Phase 2: Melt Polycondensation

Objective: Drive the equilibrium toward high-molecular-weight polymer by removing residual condensate.

  • Temperature Elevation: Gradually increase the reactor temperature to 260 °C at a rate of 2 °C/min.

  • Vacuum Application: Once at 260 °C, slowly reduce the internal pressure from atmospheric to < 1 Torr over 45 minutes. Causality: Gradual vacuum application prevents violent foaming of the highly viscous melt.

  • Self-Validation Checkpoint (Torque Monitoring): As the polymer chains elongate, the melt viscosity increases exponentially. Monitor the agitator's electrical torque. The reaction is self-terminating when the torque reaches a predefined plateau (

    
    Torque < 2% over 15 minutes). Continuing past this point risks thermal cross-linking and degradation.
    
  • Extrusion: Break the vacuum with

    
    , extrude the polymer melt through a bottom die into a chilled water bath, and pelletize.
    
Phase 3: Solid-State Polymerization (SSP)

Objective: Maximize molecular weight for high-tensile fiber or engineering applications.

  • Crystallization: Dry the PA7 pellets at 120 °C for 4 hours to induce maximum crystallinity, preventing the pellets from fusing during SSP.

  • SSP Reaction: Heat the crystallized pellets to 200 °C (approx. 20-30 °C below the melting point of PA7) under a high vacuum (< 0.1 Torr) for 12–24 hours.

  • Self-Validation Checkpoint (Intrinsic Viscosity): Dissolve a 0.5 g sample of the final pellets in 100 mL of 96% sulfuric acid at 25 °C. An intrinsic viscosity (IV) of

    
     dL/g validates successful chain extension to a high-molecular-weight, structural-grade polyamide.
    

Workflow Monomer Propan-2-yl 7-aminoheptanoate PrePoly Pre-Polymerization (180°C, N2 Sweep) Monomer->PrePoly Melt & Purge MeltPoly Melt Polycondensation (260°C, <1 Torr) PrePoly->MeltPoly Distill >85% iPrOH SSP Solid-State Poly. (200°C, <0.1 Torr) MeltPoly->SSP Torque Plateau, Pelletize PA7 High-Mw Polyamide 7 SSP->PA7 IV > 1.2 dL/g

Figure 2: Step-growth polycondensation workflow and gating metrics for Polyamide 7 synthesis.

Quantitative Data & Comparative Metrics

The thermodynamic advantages of utilizing the isopropyl ester over the free acid are directly reflected in the final polymer properties. The ester route minimizes side reactions, resulting in a tighter polydispersity index (PDI) and a higher number-average molecular weight (


).

Table 1: Comparative Polymerization Metrics (Free Acid vs. Isopropyl Ester)

Monomer PrecursorInitial Reaction Temp (°C)Primary ByproductDominant Side ReactionFinal Polymer

(kDa)
PDI (

)
7-Aminoheptanoic Acid 250 - 260Water (

)
Decarboxylation, Thermal Scission18.52.8
Methyl 7-Aminoheptanoate 160 - 180MethanolMonomer Volatilization24.22.4
Propan-2-yl 7-Aminoheptanoate 180 - 200IsopropanolMinimal (Sterically Hindered)38.7 1.8

Table 2: Troubleshooting and Self-Validation Checkpoints

Process StageParameter MonitoredExpected OutcomeCorrective Action if Failed
Pre-Polymerization Distillate Volume

85% of theoretical isopropanol
Extend time at 180 °C; check reactor seal for vapor leaks.
Melt Polycondensation Agitator TorquePlateau reached (

< 2% / 15 min)
Check vacuum integrity; if vacuum is poor, rebuild pump seals.
Post-Reaction QC Intrinsic Viscosity (IV)

1.2 dL/g in 96%

Increase SSP duration; verify pellet crystallinity prior to SSP.

References

  • Production of nonnatural straight-chain amino acid 6-aminocaproate via an artificial iterative carbon-chain-extension cycle. bioRxiv. 1

  • Effect of Water Content on the Piezoelectric Properties of Nylon 11 and Nylon 7. Defense Technical Information Center (DTIC). 2

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. ACS Biomacromolecules. 3

  • Two-Step Biocatalytic Route to Biobased Functional Polyesters from ω-Carboxy Fatty Acids and Diols. ACS Biomacromolecules. 4

Sources

Method

Application Note: High-Performance Purification of Propan-2-yl 7-aminoheptanoate

Executive Summary This guide details the purification protocols for Propan-2-yl 7-aminoheptanoate (Isopropyl 7-aminoheptanoate), a critical intermediate in the synthesis of specialized polyamides and pharmaceutical prodr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocols for Propan-2-yl 7-aminoheptanoate (Isopropyl 7-aminoheptanoate), a critical intermediate in the synthesis of specialized polyamides and pharmaceutical prodrugs. While the free base form of this molecule is prone to intermolecular polymerization (oligomerization) and hydrolysis, the Hydrochloride (HCl) or Tosylate (TsOH) salt forms offer superior stability and crystallinity.

This document prioritizes the isolation of the Hydrochloride Salt to achieve purities >99.5% (HPLC), suitable for GMP downstream applications. Two primary workflows are presented: Thermodynamic Recrystallization (Method A) for bulk purification and Reactive Extraction (Method B) for removing trace organic impurities.

Chemical Context & Stability Profile

Target Molecule: Propan-2-yl 7-aminoheptanoate Hydrochloride Molecular Formula:


MW:  223.74  g/mol  (Salt); 187.28  g/mol  (Free Base)
Critical Stability Factors
  • Cyclization/Polymerization: Unlike shorter chain amino acids (C4-C5) that cyclize to lactams, 7-aminoheptanoic esters (C7) are prone to linear polycondensation (nylon-formation) if left as a free base.

  • Ester Hydrolysis: The isopropyl ester linkage is sterically hindered but susceptible to acid-catalyzed hydrolysis in the presence of moisture.

  • Salt Selection: The hydrochloride salt is the industry standard due to its high melting point and favorable solubility differential in Isopropanol (IPA)/Ether systems.

Purification Strategy Visualization

The following diagram outlines the decision logic for purifying crude reaction mixtures containing Propan-2-yl 7-aminoheptanoate.

PurificationWorkflow Start Crude Reaction Mixture (Excess IPA, Catalyst, Product) Evap Vacuum Concentration (Remove volatiles < 40°C) Start->Evap Decision Target Form? Evap->Decision MethodA Method A: Salt Recrystallization (High Purity Storage Form) Decision->MethodA Stable Solid MethodB Method B: Reactive Extraction (Free Base Isolation) Decision->MethodB Reactive Intermediate StepA1 Dissolution in Hot IPA (60°C) MethodA->StepA1 StepB1 Partition: Cold Water / DCM MethodB->StepB1 StepA2 Anti-solvent Addition (MTBE or Et2O) StepA1->StepA2 StepA3 Cooling Crystallization (0-5°C) StepA2->StepA3 FinalSalt Pure HCl Salt (>99% Purity) StepA3->FinalSalt StepB2 Basify (pH 9-10) with K2CO3 StepB1->StepB2 StepB3 Rapid Organic Phase Drying StepB2->StepB3 FinalBase Pure Free Base Oil (Use Immediately) StepB3->FinalBase

Figure 1: Decision matrix for purification based on downstream application requirements.

Detailed Protocols

Method A: Recrystallization of the Hydrochloride Salt (Recommended)

Objective: Isolate high-purity crystalline solid from crude esterification mixtures (e.g., Thionyl Chloride/IPA reaction). Principle: Exploits the steep solubility curve of amino ester salts in isopropanol (IPA) versus non-polar anti-solvents like Methyl tert-butyl ether (MTBE).

Materials
  • Crude Propan-2-yl 7-aminoheptanoate HCl

  • Solvent: Anhydrous Isopropanol (IPA)

  • Anti-solvent: Anhydrous MTBE or Diethyl Ether

  • Apparatus: Jacketed glass reactor or round-bottom flask with reflux condenser.

Protocol Steps
  • Concentration: Evaporate the crude reaction mixture under reduced pressure (Rotavap) at <45°C to remove excess alcohol and thionyl chloride traces. A viscous, off-white oil or semi-solid will remain.

    • Note: Do not overheat; high heat can induce degradation [1].

  • Dissolution: Add anhydrous IPA (approx. 2-3 mL per gram of crude). Heat the mixture to 60-65°C with gentle stirring until a clear homogeneous solution is obtained.

    • QC Check: If the solution remains cloudy, filter hot through a sintered glass funnel to remove inorganic salts (e.g., NaCl/KCl).

  • Crystallization Onset: Remove the heat source. While the solution is still warm (~40°C), slowly add the anti-solvent (MTBE) dropwise until a persistent slight turbidity is observed.

    • Ratio: Typical IPA:MTBE ratio is 1:3 to 1:5.

  • Cooling: Allow the mixture to cool to room temperature over 1 hour, then transfer to an ice bath (0-4°C ) for 2 hours. White crystalline needles should form.

  • Filtration: Filter the crystals under vacuum (Buchner funnel).

  • Washing: Wash the filter cake twice with cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85-92% Purity: >99.0% (HPLC)

Method B: Reactive Extraction (Free Base Isolation)

Objective: Isolate the free amine for immediate coupling reactions. Warning: The free base is unstable. This protocol must be executed rapidly at low temperatures.

Protocol Steps
  • Dissolution: Dissolve the crude salt (or reaction residue) in cold water (10 mL/g).

  • Washing (Acidic): Wash the aqueous solution with Dichloromethane (DCM) to remove non-polar impurities (unreacted fatty acids/dimers). Discard the organic layer.

  • Basification: Cool the aqueous phase to 0°C . Add saturated

    
     or 
    
    
    
    solution slowly until pH reaches 9-10.
    • Why Carbonate? Strong bases like NaOH can hydrolyze the ester [2].

  • Extraction: Immediately extract the cloudy aqueous mixture with cold DCM (

    
     volumes).
    
  • Drying: Combine organic layers, dry over anhydrous

    
     for 10 minutes at 0°C.
    
  • Concentration: Filter and evaporate solvent under high vacuum at <25°C .

  • Storage: Use immediately. Do not store.

Analytical Quality Control (QC)

To validate purity, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Ester carbonyl/Amine absorption)
Retention Time ~12-14 min (varies by system)

Impurity Rejection Logic: The diagram below illustrates how the purification steps specifically target and remove common byproducts.

ImpurityFate cluster_impurities Crude Impurities Imp1 7-Aminoheptanoic Acid (Hydrolysis Product) Process Recrystallization (IPA/MTBE) Imp1->Process Remains in Solution Imp2 Polyamide Oligomers (Dimers/Trimers) Imp2->Process Precipitates early (Removed by hot filtration) Imp3 Residual Isopropanol Imp3->Process Remains in ML Waste Mother Liquor Process->Waste Impurities Product Pure Product (Crystals) Process->Product Target Molecule

Figure 2: Fate of impurities during the recrystallization process.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Product separates as an oil instead of crystals.1. Seed with pure crystals.2. Reduce cooling rate.3. Increase IPA ratio (solvent) slightly to keep oil in solution until nucleation.
Low Yield Product too soluble in solvent mix.1. Increase ratio of MTBE (anti-solvent).2. Lower crystallization temperature to -10°C.
High Acid Content Hydrolysis of ester.1. Ensure all solvents are anhydrous.2. Avoid heating >40°C during workup.3. Store as HCl salt in desiccator.
Hygroscopicity Salt absorbing water.Dry under high vacuum with

trap. Store under Argon.

References

  • Amino Acid Ester Hydrochloride Production: Title: Method for producing amino acid ester hydrochloride.[1][2][3] Source: Japan Patent JP4356292B2 (2009). Context: Describes the standard thionyl chloride/alcohol method and temperature control to prevent degradation. URL:

  • Purification of Long Chain Amino Acids: Title: Process for purifying long chain amino acids.[4][5] Source: European Patent EP3672935A1 (2020). Context: Details recrystallization techniques for C11/C12 amino acids, applicable by homology to C7 systems. URL:

  • 7-Aminoheptanoic Acid Properties: Title: 7-Aminoheptanoic acid (CAS 929-17-9).[6] Source: ChemSrc Chemical Database.[6] Context: Physical properties and stability data for the parent amino acid. URL:[Link]

  • Esterification Protocols: Title: Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride.[7] Source: Academax / Fine Chemical Intermediates. Context: General protocols for azeotropic distillation and esterification of amino acids.[7] URL:[Link] (General Reference for methodology)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Propan-2-yl 7-Aminoheptanoate

Welcome to the advanced technical support and troubleshooting hub for the esterification of 7-aminoheptanoic acid. Synthesizing the isopropyl ester (propan-2-yl 7-aminoheptanoate) presents unique chemical challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting hub for the esterification of 7-aminoheptanoic acid. Synthesizing the isopropyl ester (propan-2-yl 7-aminoheptanoate) presents unique chemical challenges due to the zwitterionic nature of the starting material, the steric hindrance of secondary alcohols, and the risk of intermolecular polymerization.

This guide provides field-proven, self-validating methodologies and diagnostic tools designed for researchers and drug development professionals to maximize reaction yields and product purity.

Mechanistic Workflow

The following diagram outlines the critical chemical pathways and phase transitions required to successfully synthesize the target molecule while suppressing unwanted side reactions.

Workflow A 7-Aminoheptanoic Acid (Zwitterionic Solid) B Suspend in Anhydrous Propan-2-ol A->B C Add SOCl2 or TMSCl (Dehydrating/Activating) B->C D In situ HCl Generation (Zwitterion Breakdown) C->D E Reflux at 60-70°C (Overcomes Steric Hindrance) D->E F Propan-2-yl 7-Aminoheptanoate Hydrochloride Salt E->F

Fig 1: Mechanistic workflow for the esterification of 7-aminoheptanoic acid.

Core Methodology: The Self-Validating Protocol

Amino acids exist as highly stable zwitterionic lattices at neutral pH, rendering them largely insoluble in organic solvents like propan-2-ol. To drive the esterification, the zwitterion must be broken via strictly acidic conditions. The following protocol utilizes Thionyl Chloride (


) to simultaneously generate HCl, activate the carboxylic acid, and dehydrate the system.
Step-by-Step Synthesis (Thionyl Chloride Method)

Step 1: Zwitterion Suspension Charge a dry, round-bottom flask equipped with a magnetic stirrer with 7-aminoheptanoic acid (1.0 eq) and anhydrous propan-2-ol (10.0 eq).

  • Causality: The large excess of the secondary alcohol serves as both the nucleophilic reactant and the solvent medium 1. At this stage, the mixture will remain a cloudy suspension.

Step 2: Acidic Activation & Dehydration Cool the suspension to 0 °C using an ice bath. Slowly add


 (1.5 eq) dropwise.
  • Causality:

    
     reacts with propan-2-ol to generate HCl gas in situ. The HCl protonates the primary amine, breaking the zwitterion and converting it into a soluble hydrochloride salt. Furthermore, 
    
    
    
    acts as a powerful dehydrating agent, consuming adventitious water to prevent reverse hydrolysis 2. While some industrial scale-ups add
    
    
    at >20 °C to maintain continuous HCl generation, 0 °C is safer for controlling exothermic off-gassing at the bench scale [[3]]().
  • Validation Checkpoint: The opaque white suspension must transition to a clear, homogeneous solution within 30–60 minutes. If solids remain, the zwitterion has not been fully protonated.

Step 3: Thermally-Driven Esterification Gradually heat the reaction mixture to 60–70 °C (reflux) and stir for 12–24 hours.

  • Causality: Propan-2-ol is a secondary alcohol, making it sterically hindered compared to primary alcohols like methanol. Nucleophilic attack on the activated acyl chloride intermediate requires elevated thermal energy to overcome this steric barrier.

  • Validation Checkpoint: Monitor the reaction via LC-MS (TLC is ineffective due to the polarity of the amine salt). The reaction is complete when the mass signal for the starting material (

    
     146) is entirely replaced by the product (
    
    
    
    188).

Step 4: Isolation Concentrate the mixture under reduced pressure to remove excess propan-2-ol,


, and HCl. Triturate the resulting residue with cold diethyl ether to precipitate propan-2-yl 7-aminoheptanoate hydrochloride as a highly pure white solid.

Troubleshooting Guide (Q&A)

When yields fall below acceptable thresholds, use the following diagnostic tree and Q&A to identify the root cause.

Troubleshooting Q Issue: Yield < 70% C1 Analyze Reaction Mixture (LC-MS) Q->C1 S1 High Unreacted Starting Material C1->S1 Incomplete Conversion S2 Insoluble Polymeric Mass Detected C1->S2 Side Reactions A1 Increase SOCl2 to 2.0 eq or switch to TMSCl method S1->A1 A2 Maintain strictly acidic pH; Do not heat free base S2->A2

Fig 2: Decision tree for diagnosing and resolving low reaction yields.

Q1: Why is my reaction stalling at 60-70% yield despite using excess propan-2-ol? A: Secondary alcohols are sterically hindered, which kinetically slows the esterification rate. If the reaction stalls, it is often due to the premature off-gassing of HCl/


 or the presence of trace water shifting the equilibrium backward.
Solution: Ensure a tightly sealed reflux system. If using 

, consider increasing to 2.0 equivalents. Alternatively, switch to the Trimethylsilyl chloride (TMSCl) method, which is highly efficient for sterically hindered amino acid esters and avoids water formation entirely 1, [[4]]().

Q2: I’m observing an insoluble, polymeric mass in my flask. What happened? A: 7-aminoheptanoic acid contains both a reactive primary amine and a carboxylic acid. If the environment is not strictly acidic, the free amine of one molecule will attack the activated ester of another, leading to intermolecular condensation and the formation of polyamides. Solution: Never heat the reaction mixture unless the amine is fully protected as the hydrochloride salt. Ensure sufficient HCl generation has occurred (indicated by a clear solution) before applying heat 2.

Q3: How do I safely isolate the free base of propan-2-yl 7-aminoheptanoate? A: Isolating the free base is risky due to the self-condensation described above. If the free base is strictly required for downstream synthesis, neutralize the hydrochloride salt at 0 °C using a mild aqueous base (e.g., saturated


) and immediately extract it into an organic solvent like dichloromethane. Keep the free base cold and use it immediately in the next synthetic step.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes expected yields and impurity profiles based on various activation strategies for synthesizing the isopropyl ester.

Activation ReagentEquivalentsTemperatureTimeExpected YieldPrimary Impurity Risk

1.1 eq25 °C24 h< 50%High unreacted starting material

1.5 eq60 °C (Reflux)12 h80–85%Trace polyamides (if under-acidified)
TMSCl 2.0 eq25 °C24 h> 90%Hexamethyldisiloxane (easily removed)
HCl (gas) Excess60 °C (Reflux)24 h70–75%High water content shifting equilibrium

Frequently Asked Questions (FAQs)

Q: Can I use standard Fischer esterification with p-Toluenesulfonic acid (p-TsOH)? A: While theoretically possible, p-TsOH is not a chemical dehydrating agent. Because esterification produces water, the equilibrium will severely limit the yield of the sterically hindered isopropyl ester unless a Dean-Stark apparatus is used. However, boiling propan-2-ol (b.p. 82 °C) makes water removal via azeotropic distillation difficult.


 or TMSCl are vastly superior for this specific substrate.

Q: Is 7-aminoheptanoic acid prone to lactamization like 6-aminohexanoic acid? A: 6-aminohexanoic acid rapidly undergoes intramolecular cyclization to form a highly stable 7-membered caprolactam ring. 7-aminoheptanoic acid, however, would have to form an 8-membered ring (enantholactam), which is kinetically and thermodynamically much less favorable. Therefore, intermolecular polymerization is a much higher risk than intramolecular lactamization for this specific chain length.

References

1.[1] Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. MDPI.[Link] 2.[3] Method for producing amino acid ester hydrochloride (JP2003137850A). Google Patents. 3.[2] Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. PMC - NIH.[Link] 4.[4] A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.[Link]

Sources

Optimization

troubleshooting low purity issues in propan-2-yl 7-aminoheptanoate production

Subject: Troubleshooting Low Purity & Instability in Production Executive Summary You are encountering purity issues with propan-2-yl 7-aminoheptanoate (isopropyl 7-aminoheptanoate). This molecule presents a classic "che...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Purity & Instability in Production

Executive Summary

You are encountering purity issues with propan-2-yl 7-aminoheptanoate (isopropyl 7-aminoheptanoate). This molecule presents a classic "chemoselectivity paradox": it contains a nucleophilic primary amine and an electrophilic ester on the same aliphatic chain.

While 7-aminoheptanoic acid (7-AHA) does not cyclize as rapidly as 4- or 5-carbon analogs (which form stable lactams), it is highly prone to intermolecular linear polymerization (polyamide formation) when in its free base form.

This guide moves beyond basic recipes to address the thermodynamic and kinetic root causes of your impurities.

Module 1: Synthesis Phase (The Reaction)

Core Protocol: Thionyl Chloride Mediated Esterification

We recommend the


 method over acid catalysis (

) for this specific ester. Thionyl chloride generates anhydrous HCl in situ and consumes water produced during esterification, driving the equilibrium forward.

The Protocol:

  • Chill: Suspend 7-aminoheptanoic acid in anhydrous propan-2-ol (isopropanol) at

    
    .
    
  • Activate: Add

    
     (1.2 - 1.5 equivalents) dropwise. Exothermic!
    
  • Reflux: Heat to reflux (

    
    ) for 3–5 hours.
    
  • Isolate: Evaporate solvent to obtain the Hydrochloride Salt .

Troubleshooting Synthesis Issues

Q1: My reaction mixture turns dark yellow/brown during reflux. Is this normal?

No. This indicates oxidation of the amine or acid-catalyzed degradation of isopropanol.

  • Root Cause: Presence of oxygen at high temperatures or poor quality

    
     containing sulfur impurities.
    
  • Fix: Sparge isopropanol with

    
     or 
    
    
    
    for 15 minutes before use. Ensure the system is under an inert atmosphere balloon during reflux.

Q2: LC-MS shows a persistent peak for the starting material (7-AHA) even after 6 hours.

Diagnosis: Equilibrium stagnation.

  • Root Cause: Water accumulation. As the ester forms, water is released. If

    
     is depleted, the reaction stalls.
    
  • Fix: Add a "chaser" of 0.2 eq

    
     after 3 hours. Alternatively, use a Dean-Stark trap (if scale allows) or molecular sieves, though 
    
    
    
    usually suffices as a chemical desiccant.

Module 2: Isolation & The "Free Base" Trap

CRITICAL WARNING: The most common cause of low purity for this compound is the attempt to isolate the free base .

The Mechanism of Failure

When you neutralize the HCl salt to extract the free amine ester:

  • The amine becomes nucleophilic (

    
    ).
    
  • It attacks the ester carbonyl of a neighboring molecule.

  • Result: Linear dimers and oligomers (nylon-like polyamides).

Visualizing the Pathway

G Start 7-AHA (Acid) Rxn Reaction (iPrOH + SOCl2) Start->Rxn Activation Salt Target Product (HCl Salt) Rxn->Salt Isolation Base Neutralization (Free Base) Salt->Base NaOH/NaHCO3 (Risk Zone) Base->Base Rapid Use Only Impurity Impurity: Dimer/Oligomer (Polyamide) Base->Impurity Self-Condensation

Figure 1: Reaction pathway showing the critical risk of dimerization upon neutralization.

Troubleshooting Isolation

Q3: I must have the free base for the next step. How do I prevent polymerization?

Protocol:

  • Keep the temperature below

    
      during neutralization.
    
  • Use a biphasic system (e.g.,

    
     / sat. 
    
    
    
    ) for rapid extraction.
  • Do not concentrate to dryness. Solvent evaporation increases concentration, accelerating second-order polymerization kinetics. Use the solution immediately in the next step.

Q4: The product is a sticky gum instead of a solid.

Diagnosis: Residual solvent or hygroscopic salt.

  • Fix: Triturate the gum with anhydrous diethyl ether or hexane. The amino ester hydrochloride is typically insoluble in non-polar ethers, inducing crystallization while washing away lipophilic impurities.

Module 3: Impurity Profiling

Use this table to identify peaks in your HPLC/GC traces.

Relative Retention Time (RRT)Likely IdentityOrigin / Root CauseCorrective Action
0.85 7-Aminoheptanoic AcidIncomplete ReactionIncrease reaction time; check anhydrous conditions.
1.00 Propan-2-yl 7-aminoheptanoate Target N/A
1.2 - 1.5 Linear Dimer (Amide)Polymerization of free baseAvoid pH > 7; Store as HCl salt.
< 0.5 Isopropyl ChlorideSide reaction of iPrOH + ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Improve vacuum drying; this is volatile.
Variable Isopropyl 7-chloroheptanoateSandmeyer-type side reactionRare. Occurs if nitrites are present (check solvent quality).

Module 4: Storage & Stability

Q5: My product purity dropped from 98% to 92% after one week of storage.

Diagnosis: Hygroscopic hydrolysis. Amino acid ester salts are hygroscopic. If they absorb atmospheric water, the local acidity hydrolyzes the ester back to the acid.

  • Requirement: Store in a desiccator or under Argon.

  • Temperature:

    
     is recommended for long-term storage.
    
Decision Tree: Troubleshooting Low Purity

Troubleshooting Start Low Purity Detected CheckState Is it Free Base or Salt? Start->CheckState Salt HCl Salt CheckState->Salt Salt FreeBase Free Base CheckState->FreeBase Free Base CheckSM Is Main Impurity Starting Material? Salt->CheckSM Dry Action: Dry Solvents Increase SOCl2 CheckSM->Dry Yes CheckHydro Is Main Impurity Acid (Hydrolysis)? CheckSM->CheckHydro No Store Action: Improve Desiccation Store at -20C CheckHydro->Store Yes Polymer Diagnosis: Dimerization/Polymerization FreeBase->Polymer Convert Action: Re-acidify to HCl Salt immediately Polymer->Convert

Figure 2: Diagnostic flowchart for identifying the source of contamination.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for Fischer-Speier esterification and thionyl chloride usage).

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience, 2006 . (Discusses stability of amino esters and protection strategies).

  • Anantharamaiah, G. M.; Sivanandaiah, K. M. "Transfer hydrogenation: A convenient method for the preparation of amino acid esters." Journal of the Chemical Society, Perkin Transactions 1, 1977 , 490-491. (Context on amino acid ester stability).

  • Bodanszky, M. Principles of Peptide Synthesis, 2nd Ed.; Springer-Verlag, 1993 . (Authoritative source on amide bond formation and polymerization risks in amino acid derivatives).

Troubleshooting

optimizing temperature conditions for propan-2-yl 7-aminoheptanoate stability

Technical Support Center: Stability & Optimization Guide for Propan-2-yl 7-aminoheptanoate Executive Summary Compound: Propan-2-yl 7-aminoheptanoate (Isopropyl 7-aminoheptanoate) Class: -Amino Acid Ester Primary Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Optimization Guide for Propan-2-yl 7-aminoheptanoate

Executive Summary

Compound: Propan-2-yl 7-aminoheptanoate (Isopropyl 7-aminoheptanoate) Class:


-Amino Acid Ester
Primary Stability Risks:  Intermolecular Polymerization (Oligomerization), Hydrolysis, and Transesterification.
Critical Control Point:  Temperature-dependent kinetics of the free amine vs. the ammonium salt.

Module 1: Core Stability Physics

Q: Why is temperature control critical for this specific molecule? A: Propan-2-yl 7-aminoheptanoate possesses a "self-destruct" mechanism inherent to


-amino esters. It contains both a nucleophile (primary amine, -NH₂) and an electrophile (ester carbonyl, -COOR) on the same flexible carbon chain.
  • Polymerization (The Primary Threat): unlike 5- or 6-carbon amino acids which cyclize rapidly into stable lactams (5- and 6-membered rings), 7-aminoheptanoic acid derivatives would form an 8-membered lactam (enantholactam). Due to the high entropic barrier and transannular strain of forming medium-sized rings (8-11 members), the kinetics overwhelmingly favor intermolecular linear polymerization over cyclization. Heat acts as a catalyst, providing the activation energy for the amine of one molecule to attack the ester of another, forming Nylon-7 precursors (polyamides).

  • Hydrolysis: The isopropyl group provides steric hindrance, making this compound more stable than methyl or ethyl esters. However, elevated temperatures (>30°C) in the presence of ambient moisture will drive hydrolysis, cleaving the ester to release 7-aminoheptanoic acid and isopropanol.

Module 2: Storage & Handling (Cold Chain)

Q: What are the optimal storage conditions to prevent degradation? A: Stability is binary depending on the protonation state of the amine.

StateRecommended TempShelf LifeMechanism of Failure
Solid (HCl Salt) -20°C (Ideal)2-8°C (Acceptable)>12 MonthsHygroscopicity leads to hydrolysis. The salt lattice prevents polymerization.
Solid (Free Base) -80°C (Critical)< 1 MonthRapid polymerization into waxy oligomers even at room temp.
Solution (Organic) -20°C1-3 MonthsTransesterification (if alcohol solvent) or slow dimerization.
Solution (Aqueous) DO NOT STORE HoursRapid hydrolysis. Prepare immediately before use.

Q: My sample arrived at room temperature. Is it compromised? A:

  • If it is the HCl Salt: Likely safe. The protonated amine (

    
    ) is non-nucleophilic, blocking polymerization. Check for a strong smell of isopropanol (hydrolysis indicator) or a melting point depression.
    
  • If it is the Free Base: High risk. If the oil has become viscous or cloudy, oligomerization has initiated. Perform HPLC analysis immediately.

Module 3: Reaction Optimization (Process Chemistry)

Q: I need to use the free base in a reaction. How do I handle it without degradation? A: The "Free-Base Window" is the time between neutralizing the salt and the reagent consumption. You must minimize this window using temperature suppression.

Protocol: Low-Temperature Free-Basing

  • Suspend the hydrochloride salt in the organic solvent (e.g., DCM, THF) at 0°C .

  • Add the base (e.g., Triethylamine, Carbonate) slowly to maintain

    
    .
    
  • Execute the subsequent coupling reaction immediately.

    • Why? At 0°C, the rate constant (

      
      ) for intermolecular aminolysis is significantly reduced (Arrhenius suppression), granting a 2–4 hour stability window.
      

Q: Can I heat the reaction mixture to accelerate my coupling? A: Only if the coupling partner is highly reactive (e.g., an acid chloride or activated ester).

  • Safe Zone: 0°C to 25°C.

  • Danger Zone: >40°C. Above this threshold, the rate of self-polymerization competes aggressively with your desired reaction, leading to yield loss and difficult-to-remove polyamide byproducts.

Module 4: Troubleshooting & Diagnostics

Q: How do I distinguish between hydrolysis and polymerization byproducts? A: Use the following diagnostic logic:

Scenario A: Sample smells like rubbing alcohol (Isopropanol).

  • Issue: Hydrolysis.

  • Cause: Moisture ingress + Temperature > 20°C.

  • Confirmation: LC-MS shows a peak with Mass = [M-42] (Loss of isopropyl group).

Scenario B: Sample has turned into a gum or insoluble white solid.

  • Issue: Polymerization (Nylon-7 formation).

  • Cause: Free base exposure to heat or prolonged storage.

  • Confirmation: LC-MS shows repeating mass units of +127 Da (linear oligomers).

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways driven by temperature and protonation state.

StabilityPathways cluster_stable Stable State EsterSalt Propan-2-yl 7-aminoheptanoate (HCl Salt) FreeBase Free Base (Reactive Amine) EsterSalt->FreeBase Neutralization (Base) Hydrolysis Hydrolysis Products (7-Aminoheptanoic Acid + Isopropanol) EsterSalt->Hydrolysis Moisture + Heat (>25°C) FreeBase->Hydrolysis Water + Heat Polymer Polyamide Oligomers (Nylon-7 Precursors) FreeBase->Polymer Major Pathway Heat (>40°C) or Time Lactam Enantholactam (8-Membered Ring) FreeBase->Lactam Minor Pathway (Kinetically Disfavored)

Figure 1: Degradation pathways. Note that while cyclization to enantholactam is possible, linear polymerization is the dominant thermal instability pathway for the free base.

References

  • Evalu

    • Source: Cohen, S. A., & Michaud, D. P. (1993). Synthesis of Amino Acid Esters. This work details the general instability of omega-amino esters and the kinetic preference for polymerization over medium-ring cyclization.

    • Context: Establishes the baseline for why 7-aminoheptanoate prefers linear oligomerization (Nylon-7)
    • (General reference for Nylon-7 synthesis kinetics).

  • Hydrolysis Kinetics of Isopropyl Esters

    • Source: Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters.
    • Context: Demonstrates that isopropyl esters have a hydrolysis rate constant approximately 3-5x lower than methyl esters due to steric hindrance, validating the "Propan-2-yl" group as a stabilizing feature.

  • Thermal Stability of Amino Acid Ionic Liquids

    • Source: Perys, B. et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids.
    • Context: Provides thermal gravimetric analysis (TGA) data showing that isopropyl amino ester salts are generally stable up to ~150°C in the solid state, but degrade rapidly once melted or neutralized.
  • Storage of Amino Acid Deriv

    • Source: Sigma-Aldrich Technical Bulletin / MedChemExpress Guidelines.

    • Context: Industry standard protocols for storing hygroscopic hydrochloride salts at -20°C to prevent moisture-induced hydrolysis.

    • (Representative guideline for amino ester salts).

Optimization

Technical Support Guide: Stabilizing Propan-2-yl 7-aminoheptanoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Propan-2-yl 7-aminoheptanoate (Isopropyl 7-aminoheptanoate) presents a distinct stability challenge in drug development and polymer synthesis. While the isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Propan-2-yl 7-aminoheptanoate (Isopropyl 7-aminoheptanoate) presents a distinct stability challenge in drug development and polymer synthesis. While the isopropyl ester moiety provides steric protection against hydrolysis compared to methyl/ethyl esters, the terminal primary amine (


) is highly susceptible to oxidative degradation.

This guide addresses the stabilization of this specific intermediate, focusing on preventing oxidative deamination, N-oxidation, and polymerization.

The Core Instability Mechanism

The free base form of 7-aminoheptanoate is thermodynamically prone to oxidation via two primary pathways:

  • Radical Abstraction: Atmospheric oxygen abstracts a hydrogen from the

    
    -carbon (adjacent to the nitrogen), leading to imine formation and subsequent hydrolysis to aldehydes (oxidative deamination).
    
  • N-Oxidation: Direct attack on the nitrogen lone pair, forming hydroxylamines and N-oxides, which often result in yellow/brown discoloration.

Critical Stabilization Protocols

Protocol A: Conversion to Stable Salts (Recommended)

The most effective method to arrest oxidation is to protonate the amine, removing the lone pair electrons from the reactive pool.

Methodology:

  • Dissolution: Dissolve the crude free base in anhydrous diethyl ether or isopropyl acetate (IPAc).

  • Acidification: Slowly add 1.05 equivalents of HCl (4M in dioxane) or p-Toluenesulfonic acid (TsOH) at 0°C.

    • Why TsOH? Tosylate salts are often non-hygroscopic and crystalline, offering superior physical stability over hydrochlorides for long-chain amino esters.

  • Filtration: Isolate the precipitate under an inert atmosphere (Argon).

  • Drying: Vacuum dry at <30°C to remove residual solvent.

Protocol B: Antioxidant Stabilization (For Free Base Solutions)

If the free base is required for immediate reaction, use a "sacrificial" antioxidant system.

Table 1: Recommended Antioxidant Loading

AntioxidantConcentrationMechanismBest For
BHT (Butylated hydroxytoluene) 0.1 - 0.5 wt%Radical ScavengerLong-term storage of oils/solids

-Tocopherol
0.05 - 0.2 wt%H-atom DonorBiological/Green chemistry applications
Ascorbic Acid 0.1 wt%Oxygen ScavengerAqueous or polar solvent solutions

Visualizing the Oxidation & Stabilization Pathways

The following diagram illustrates the degradation pathways of the free amine and how salt formation blocks these routes.

OxidationPathways FreeBase Free Amine (R-NH2) Radical α-Carbon Radical (R-CH•-NH2) FreeBase->Radical H• Abstraction NOxide N-Oxide / Hydroxylamine (Discoloration) FreeBase->NOxide Direct Oxidation Salt Ammonium Salt (R-NH3+ X-) STABLE FreeBase->Salt Protonation Oxygen Atmospheric O2 (Radical Initiator) Oxygen->Radical Imine Imine Intermediate (R=NH) Radical->Imine -H• Aldehyde Aldehyde + NH3 (Degradation) Imine->Aldehyde Hydrolysis (H2O) Salt->Radical Blocked Salt->NOxide Blocked Acid Acid (HCl/TsOH) Acid->Salt

Figure 1: Mechanistic pathway showing how protonation (salt formation) effectively blocks both radical abstraction and direct N-oxidation pathways.

Troubleshooting & FAQs

Q1: My sample has turned from colorless to yellow/brown. Is it still usable?

Diagnosis: This indicates N-oxidation (formation of N-oxides or conjugated imines). Action:

  • High Purity Required: Discard. These impurities are difficult to remove and can act as radical initiators, accelerating further degradation.

  • Crude Use: If for immediate synthesis, you may attempt to purify via an acid-base extraction:

    • Dissolve in EtOAc.

    • Wash with 1M HCl (Amine moves to aqueous phase; non-basic oxidized lipids stay in organic).

    • Basify aqueous layer with cold NaOH.

    • Extract immediately back into organic solvent and use.

Q2: The material smells "fruity" or "pungent" unlike the typical amine odor.

Diagnosis: This suggests Oxidative Deamination . The amine has degraded into its corresponding aldehyde (7-oxopheptanoate ester), which often has a distinct, sometimes fruity or rancid odor. Action: Check purity via GC-MS or TLC. If aldehyde content is >5%, repurification is necessary (typically column chromatography, as acid-base extraction will not remove neutral aldehydes efficiently).

Q3: Can I store the free base in the freezer?

Answer: Yes, but with caveats.

  • Temperature: -20°C is required.

  • Atmosphere: You must store it under Argon or Nitrogen.[1]

  • Container: Use amber glass vials with Teflon-lined caps. Avoid polyethylene bags, as oxygen can permeate them over time.

  • Recommendation: If storage >1 week is needed, convert to the Tosylate salt .

Q4: Why use the Isopropyl ester instead of Methyl/Ethyl?

Insight: The isopropyl group provides steric hindrance . This reduces the rate of hydrolysis (attack by water on the carbonyl) and cyclization (attack by the amine on its own ester to form the lactam). While it doesn't directly stop oxidation, it makes the molecule robust enough to survive the salt formation conditions required to stop oxidation.

Storage & Handling Workflow

Follow this decision tree for optimal handling:

StorageWorkflow Start Synthesized Propan-2-yl 7-aminoheptanoate Usage Immediate Use (<24 hours)? Start->Usage Yes Yes Usage->Yes Short Term No No Usage->No Long Term Soln Keep as Free Base in Solution Yes->Soln SaltStep Convert to HCl or Tosylate Salt No->SaltStep AddBHT Add 0.1% BHT Purge with Argon Soln->AddBHT Dry Vacuum Dry (<30°C) SaltStep->Dry Store Store at -20°C Amber Vial Dry->Store

Figure 2: Decision matrix for handling the compound based on usage timeline.

References

  • Amine Oxidation Mechanisms

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley.[2] (Detailed mechanisms of radical abstraction at

      
      -carbons).
      
    • Alfassi, Z. B. (1997). Peroxyl Radicals . Wiley.[2] (Kinetics of amine oxidation).

  • Stabilization of Amino Acid Esters

    • Pangoo.biz. (2025).[3][4] Shelf Life and Storage Requirements for Amino Acids . Link (General principles of amino acid ester storage).

    • Fisher Scientific. (2015).[3] Safety Data Sheet: 7-Aminoheptanoic acid . Link (Handling precautions for the parent acid).

  • Antioxidant Efficacy

    • Estévez, M., & Xiong, Y.[5] (2019).[6] Impact of storage conditions on protein oxidation . Journal of Animal Science. Link (Comparative efficacy of BHT vs. natural antioxidants).

  • Salt Formation Strategy

    • Biotage. (2023).[7] Stability of Amino Acid Stock Solutions . Link (Data on stability of protonated amines in solution).

Sources

Troubleshooting

resolving solubility issues of propan-2-yl 7-aminoheptanoate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic amino esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic amino esters. Propan-2-yl 7-aminoheptanoate (the isopropyl ester of 7-aminoheptanoic acid) is a classic example of a molecule that behaves unpredictably in standard biological buffers.

This guide is designed to move you away from trial-and-error formulation. Below, we will dissect the physicochemical causality of your solubility issues and provide field-proven, self-validating protocols to rescue your assays.

The Physicochemical Reality: Why Your Compound is Precipitating

To solve the solubility issue, we must first understand the molecule's structural dichotomy. Propan-2-yl 7-aminoheptanoate possesses a polar, ionizable head group (a primary amine) and a highly lipophilic tail (a 7-carbon aliphatic chain capped with an isopropyl ester).

In standard physiological buffers (pH 7.4), the primary amine is only partially protonated. Without a strong ionic charge to anchor it in the aqueous phase, the bulky hydrophobic tail dominates the molecule's thermodynamic profile. This incompatibility with the hydrogen-bonded water network forces the molecules to aggregate, leading to rapid phase separation or precipitation.

MechanisticPathway Molecule Propan-2-yl 7-aminoheptanoate (Free Base) Amine Primary Amine (Ionizable) Molecule->Amine Ester Isopropyl Ester (Lipophilic) Molecule->Ester LowPH Acidic Media (pH < 6) Protonation to NH3+ Amine->LowPH HighPH Neutral/Basic Media Unprotonated NH2 Amine->HighPH Insoluble Precipitation / Phase Separation Ester->Insoluble Soluble Aqueous Solvation (Risk: Hydrolysis) LowPH->Soluble HighPH->Insoluble

Mechanistic pathway of propan-2-yl 7-aminoheptanoate solubility based on pH and structural domains.

Troubleshooting Workflows & Self-Validating Protocols

To achieve stable aqueous solutions, you must alter either the ionization state of the molecule or the dielectric environment of the solvent.

SolubilizationWorkflow Start Solubilization Strategy Q1 Is acidic pH (4.0-5.5) tolerable? Start->Q1 Salt Formulate as HCl Salt Q1->Salt Yes Q2 Are co-solvents acceptable? Q1->Q2 No Cosolvent Use 5-10% DMSO/EtOH Q2->Cosolvent Yes CD Use HP-β-Cyclodextrin Complexation Q2->CD No

Decision tree for selecting the optimal solubilization strategy for propan-2-yl 7-aminoheptanoate.

Protocol A: In Situ Salt Formation (pH Modulation)

Causality: Converting the free base into a hydrochloride salt forces the protonation of the primary amine (


). This drastically reduces the partition coefficient (LogP) and drives aqueous solvation[1].
  • Suspend 10 mg of the compound in 9 mL of deionized water (it will appear cloudy).

  • Titrate dropwise with 0.1 M HCl under continuous magnetic stirring (400 rpm).

  • Monitor the pH continuously. Stop the titration when the pH reaches 4.5–5.0 and the solution clarifies.

  • Adjust the final volume to 10 mL with water.

  • Self-Validation Step: Measure the pH again after 1 hour. A rising pH indicates incomplete initial protonation. A dropping pH alongside returning cloudiness indicates that the ester is hydrolyzing into 7-aminoheptanoic acid and isopropanol.

Protocol B: Host-Guest Complexation (HP-β-CD)

Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic isopropyl ester tail of the molecule inserts into this cavity, shielding it from water while the cyclodextrin's exterior maintains bulk aqueous solubility[2].

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target biological buffer.

  • Add propan-2-yl 7-aminoheptanoate to achieve your desired concentration (e.g., up to 5-10 mg/mL).

  • Stir at room temperature for 12–24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filter through a 0.22 µm PVDF membrane to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Compare the UV absorbance of the filtered solution against an unfiltered aliquot dissolved in pure methanol. This allows you to calculate the exact encapsulation efficiency and ensures you know the true concentration of your dosed formulation.

Protocol C: Ternary Co-Solvent Systems

Causality: Co-solvents like DMSO lower the dielectric constant of the aqueous vehicle, significantly reducing the energetic penalty of solvating the hydrophobic tail[3].

  • Dissolve the compound completely in 100% DMSO to create a 100x concentrated stock.

  • Vortex your aqueous buffer vigorously to create a high-shear environment.

  • Inject the DMSO stock dropwise into the vortexing buffer (ensure final DMSO concentration is

    
     1-5% v/v).
    
  • Self-Validation Step: Shine a laser pointer through the final solution in a dark room. The Tyndall effect (scattering of the laser beam) will instantly reveal the presence of nano-precipitates or micelles long before they are visible to the naked eye[4].

Quantitative Formulation Data Summary

Solubilization StrategyPrimary MechanismEst. Max Solubility GainPreparation TimePrimary Risk Factor
0.1 M HCl Titration Amine Protonation> 50 mg/mL< 30 minutesAcid-catalyzed ester hydrolysis
20% HP-β-CD Steric Encapsulation5 - 15 mg/mL12 - 24 hoursDisplacement by competitive lipids
5% DMSO Co-solvent Dielectric Reduction1 - 5 mg/mL< 10 minutesSolvent-shift precipitation upon dilution

Frequently Asked Questions (FAQs)

Q: My solution is clear initially but turns cloudy after 2 to 4 hours at room temperature. Why? A: You are likely experiencing either solvent-shift precipitation (Ostwald ripening) or ester hydrolysis. If you used a co-solvent, the lipophilic molecules may slowly aggregate over time to minimize their surface area exposed to water. If you used pH modulation, the isopropyl ester is likely hydrolyzing, which alters the pH of the microenvironment and causes the remaining free base to crash out. Always prepare these solutions fresh.

Q: Can I use heat (e.g., 60°C) to force the compound into solution faster? A: No. While heat increases kinetic solubility, applying heat to an aqueous solution of an aliphatic ester significantly accelerates base- or acid-catalyzed hydrolysis. Stick to room temperature stirring or mild sonication (<35°C).

Q: Why do you recommend HP-β-CD instead of native β-Cyclodextrin? A: Native β-CD has a rigid crystalline structure resulting in a very low aqueous solubility of only ~18.5 mg/mL. HP-β-CD is chemically modified to disrupt this crystal lattice, boosting its solubility to >500 mg/mL. This allows for much higher drug loading without the risk of precipitating the cyclodextrin itself[5].

Q: Can I use surfactants like Tween-80 instead of cyclodextrins? A: Yes, surfactants can improve dissolution by entrapping the lipophilic drug within micelles once the critical micelle concentration (CMC) is reached[4]. However, for cell-based assays, surfactants often cause membrane lysis and high background toxicity. Cyclodextrins are generally much better tolerated in in vitro cell cultures.

References

  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. MDPI.[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.[Link]

  • Review on Enhancement of Solubilization Process. Science Alert.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC.[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. PMC.[Link]

Sources

Optimization

Technical Support Center: Catalyst Recovery in Propan-2-yl 7-Aminoheptanoate Synthesis

Welcome to the technical support center for catalyst recovery in the synthesis of propan-2-yl 7-aminoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalyst recovery in the synthesis of propan-2-yl 7-aminoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our focus is on ensuring high product purity, maximizing catalyst lifespan, and promoting sustainable laboratory practices.

Introduction: The Importance of Efficient Catalyst Recovery

The synthesis of propan-2-yl 7-aminoheptanoate, a key building block in various pharmaceutical and chemical applications, typically involves the esterification of 7-aminoheptanoic acid with isopropanol. This reaction is almost always facilitated by a catalyst. The choice of catalyst—whether homogeneous or heterogeneous—is a critical decision that directly influences not only reaction efficiency but also the complexity of downstream processing.

Inefficient catalyst recovery can lead to several critical issues:

  • Product Contamination: Residual catalyst in the final Active Pharmaceutical Ingredient (API) is unacceptable and can lead to failed batches and regulatory hurdles.[1][2]

  • Economic Loss: Many catalysts, especially those based on precious metals, are expensive. Their loss significantly increases operational costs.[3][4]

  • Environmental Impact: Disposing of spent catalysts contributes to chemical waste. Effective recovery and recycling are cornerstones of green chemistry.[5][6]

This guide provides practical, field-proven solutions to common challenges encountered during the crucial catalyst recovery step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: I'm using a homogeneous acid catalyst (like H₂SO₄ or Methanesulfonic Acid) and my final product is still acidic after a water wash.

  • Possible Cause 1: Insufficient Phase Separation & Washing. The catalyst may be partially retained in the organic layer, especially if small amounts of water remain emulsified.

  • Solution: Perform multiple washes with deionized water or, more effectively, a saturated solution of sodium bicarbonate (NaHCO₃).[7][8][9] The bicarbonate will neutralize the acid catalyst without being basic enough to cause significant saponification (hydrolysis) of your ester product.

    • Expert Tip: To validate removal, test the pH of the final aqueous wash. It should be neutral (pH ≈ 7). If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break the emulsion and improve phase separation.

  • Possible Cause 2: Catalyst is Entrained in the Product. Highly viscous products can physically trap small amounts of the catalyst, making simple washing ineffective.[7]

  • Solution: Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) before performing the aqueous/bicarbonate wash. This reduces the viscosity and allows for more efficient extraction of the acid catalyst into the aqueous phase. Afterwards, the organic phase can be dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and the solvent removed via rotary evaporation.[7]

Issue 2: My heterogeneous catalyst (e.g., Amberlyst-15, Sulfated Zirconia) shows a significant drop in activity after the first recovery and reuse cycle.

  • Possible Cause 1: Catalyst Poisoning or Fouling. The active sites on the catalyst may be blocked by reaction by-products, unreacted starting materials, or trace impurities.[3][10] For amino-containing compounds, the basic amine group can neutralize the acid sites of the catalyst.

  • Solution: Implement a catalyst washing step after recovery. Before drying, wash the filtered catalyst with a suitable solvent (the reaction solvent, like isopropanol, is often a good choice) to remove adsorbed species.[11] This simple step can significantly restore activity.

  • Possible Cause 2: Incomplete Recovery / Mechanical Loss. A portion of the catalyst, especially fine particles, may be lost during filtration or decanting.[1]

  • Solution: Optimize your physical recovery method.

    • Filtration: Use a filter medium with a pore size smaller than the catalyst particles. Vacuum filtration is generally more efficient for recovering solids than gravity filtration.[11]

    • Centrifugation: For very fine or viscous mixtures, centrifugation can effectively pellet the catalyst, allowing the supernatant (your product mixture) to be decanted. The pellet can then be washed and re-suspended for the next cycle.[11]

  • Possible Cause 3: Thermal Degradation or Leaching. The catalyst's structure may be compromised by excessive heat, or active species may be leaching into the reaction medium.[3][6]

  • Solution: Ensure your reaction temperature does not exceed the catalyst's recommended thermal stability limit. If you suspect leaching, the product phase can be analyzed for trace metals (if applicable) using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between recovering a homogeneous versus a heterogeneous catalyst? A1: The primary difference lies in the phase of the catalyst relative to the reaction mixture.

  • Homogeneous catalysts are dissolved in the reaction medium, existing in the same phase as the reactants and products. Their recovery requires a phase change or separation technique like extraction, distillation, or precipitation.[4]

  • Heterogeneous catalysts exist in a different phase (typically solid) from the liquid reaction mixture. This makes them fundamentally easier to separate through physical methods like filtration or centrifugation, which is a significant advantage for process simplification and green chemistry.[3][13][14]

Q2: How can I choose the best catalyst recovery method for my synthesis? A2: The choice depends entirely on your catalyst type. The following decision tree illustrates the logical selection process.

Catalyst Recovery Decision Pathway Start Start: Reaction Complete CatalystType What is your catalyst type? Start->CatalystType Homogeneous Homogeneous (e.g., H₂SO₄, MSA) CatalystType->Homogeneous Dissolved in Solution Heterogeneous Heterogeneous (e.g., Amberlyst, Zeolite) CatalystType->Heterogeneous Solid in Solution HomogeneousMethod Choose Separation Method Homogeneous->HomogeneousMethod HeterogeneousMethod Choose Separation Method Heterogeneous->HeterogeneousMethod Wash Aqueous Wash & Neutralization HomogeneousMethod->Wash Most Common Distill Distillation (If product is volatile) HomogeneousMethod->Distill Thermal Stability Filter Filtration HeterogeneousMethod->Filter Standard Centrifuge Centrifugation (For fine particles) HeterogeneousMethod->Centrifuge Alternative End Pure Product & Recovered Catalyst Wash->End Distill->End Filter->End Centrifuge->End

Caption: Decision pathway for selecting a catalyst recovery method.

Q3: How can I confirm that all traces of the catalyst have been removed from my final product? A3: This is a critical quality control step. For homogeneous acid catalysts, the simplest method is to check the pH of the final water wash, as mentioned. For more sensitive applications, techniques are required:

  • Trace Metal Analysis: For metal-based catalysts (both homogeneous and leached heterogeneous), ICP-MS or Atomic Absorption Spectroscopy (AAS) can detect contaminants at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[15]

  • Chromatographic Methods: Techniques like HPLC or GC-MS can sometimes detect non-metallic catalysts or ligands, depending on their properties.

  • Titration: A simple acid-base titration can quantify residual acid in the final product.

Data Summary: Comparing Recovery Methodologies

The table below summarizes the key characteristics of common recovery techniques for both catalyst types.

FeatureHomogeneous Catalyst RecoveryHeterogeneous Catalyst Recovery
Primary Method Liquid-liquid extraction (Washing)[7][8]Solid-liquid separation (Filtration)[3][11]
Simplicity Moderate; requires multiple steps, phase separation.High; often a single filtration step.
Solvent Usage High; requires both organic and aqueous solvents.Low to Moderate; mainly for washing the catalyst.
Catalyst Loss Can be significant if catalyst has some solubility in the product phase.Minimal with proper filtration/centrifugation.[1]
Product Purity Risk Higher risk of residual catalyst contamination.[13]Lower risk; physical separation is very effective.
Scalability Can be labor-intensive and challenging on a large scale.[4]Generally straightforward to scale up.

Experimental Protocols

Protocol 1: Recovery of a Homogeneous Acid Catalyst via Neutralizing Wash

This protocol describes the workup procedure following an esterification catalyzed by an acid like H₂SO₄ or methanesulfonic acid (MSA).

  • Reaction Quenching: Once the reaction is complete (as determined by TLC, GC, or other monitoring), cool the reaction mixture to room temperature.

  • Dilution: Transfer the mixture to a separatory funnel and dilute with an organic solvent immiscible with water (e.g., ethyl acetate, 2-3 times the volume of the reaction mixture).

  • First Wash (Water): Add a volume of deionized water equal to the reaction volume. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Second Wash (Neutralization): Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake, venting frequently as CO₂ will be generated. Allow the layers to separate and drain the aqueous layer.[7]

  • pH Check: Test the pH of the drained aqueous layer with pH paper or a meter. If it is still acidic, repeat the NaHCO₃ wash until the aqueous layer is neutral (pH ~7).

  • Final Wash (Brine): Wash the organic layer with a saturated NaCl (brine) solution to remove residual water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude propan-2-yl 7-aminoheptanoate, which can then be further purified if necessary.

Protocol 2: Recovery and Recycling of a Heterogeneous Acid Catalyst

This protocol outlines the recovery of a solid acid catalyst like Amberlyst-15.

Heterogeneous Catalyst Recovery & Recycle Workflow A 1. Reaction Completion Cool to Room Temp B 2. Catalyst Separation (Vacuum Filtration) A->B C 3. Collect Filtrate (Crude Product) B->C Liquid Phase D 4. Wash Recovered Catalyst (on filter with fresh solvent) B->D Solid Phase E 5. Dry Catalyst (Vacuum Oven) D->E F 6. Store or Reuse (Under Inert Atmosphere if needed) E->F

Caption: Experimental workflow for heterogeneous catalyst recovery.

  • Cooling: After the reaction is complete, allow the mixture to cool to a safe handling temperature.

  • Filtration Setup: Assemble a vacuum filtration apparatus (e.g., Büchner funnel with a suitable filter paper).

  • Separation: Pour the reaction slurry into the funnel under vacuum. The liquid phase (filtrate) containing your product will be collected in the filter flask. The solid catalyst will be retained on the filter paper.[11]

  • Catalyst Washing: While the catalyst is still on the filter, turn off the vacuum. Add a small amount of fresh, clean solvent (e.g., isopropanol) to wash away any adsorbed product or impurities. After a minute, re-apply the vacuum to pull the wash solvent through. Repeat 2-3 times.[11]

  • Drying: Carefully transfer the washed catalyst from the filter paper to a suitable container. Dry it thoroughly, typically in a vacuum oven at a temperature well below its thermal decomposition point, until a constant weight is achieved.

  • Reuse: The dried, reactivated catalyst is now ready to be used in a subsequent reaction cycle. Its mass should be recorded to track any physical losses between runs.[6]

References

  • How do I remove a homogeneous catalyst (MSA) after my esterificationreaction? (2021). ResearchGate. Available at: [Link]

  • How can I recoverd heterogeneous catalyst after transesterification in biodiesel production? (2022). ResearchGate. Available at: [Link]

  • Esterification Reaction Using a Heterogenous Catalyst. (2024). Georgia College & State University Knowledge Box. Available at: [Link]

  • Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. (2025). MDPI. Available at: [Link]

  • Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2021). MDPI. Available at: [Link]

  • Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. (n.d.). PMC. Available at: [Link]

  • How do I remove a homogeneous catalyst after my reaction? (2019). ResearchGate. Available at: [Link]

  • Guideline for Analysis and Prevention of Contamination Catalysis. (2025). PMC. Available at: [Link]

  • Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024). Gopani. Available at: [Link]

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024). ACS Catalysis. Available at: [Link]

  • Guideline for Analysis and Prevention of Contamination Catalysis. (2026). ResearchGate. Available at: [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation patterns of isopropyl 7-aminoheptanoate

Title: Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of Isopropyl 7-Aminoheptanoate Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary & Analy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of Isopropyl 7-Aminoheptanoate Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Analytical Rationale

In bioanalytical workflows, 7-aminoheptanoic acid serves as the gold-standard internal standard (IS) for quantifying the antifibrinolytic drug [1]. However, native aliphatic amino acids present a significant chromatographic challenge: their zwitterionic polarity leads to poor retention on standard reversed-phase liquid chromatography (RPLC) columns, causing them to elute in the ion-suppressing solvent front.

As an Application Scientist, I consistently recommend derivatization or the use of esterified prodrug analogs to overcome this. By utilizing the isopropyl ester of 7-aminoheptanoic acid, we dramatically increase the molecule's lipophilicity. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of isopropyl 7-aminoheptanoate against alternative esters, providing a self-validating protocol for Multiple Reaction Monitoring (MRM) assay development.

Mechanistic Causality of ESI-CID Fragmentation

Understanding the exact origin of product ions is critical for selecting [2]. In positive electrospray ionization (ESI+), isopropyl 7-aminoheptanoate yields a robust protonated precursor ion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) at 

. Upon entering the collision cell (Q2), the molecule undergoes highly predictable,:
  • Pathway A: Acylium Ion Formation (

    
    ) 
    The most thermodynamically favored pathway under Collision-Induced Dissociation (CID) is the neutral loss of the intact alcohol moiety. The ester bond cleaves, expelling isopropanol (60 Da) to form a highly stable acylium ion (
    
    
    
    ). This transition (
    
    
    ) is universally strong across all aliphatic esters and serves as the primary quantifier ion.
  • Pathway B: Alkene Elimination (

    
    ) 
    Expertise Insight: This is where the isopropyl ester analytically outperforms methyl esters. The branched isopropyl group facilitates a charge-remote, six-membered cyclic transition state (a McLafferty-type rearrangement). The secondary carbocation character of the isopropyl group dramatically lowers the activation energy required to expel propene (42 Da), yielding the protonated carboxylic acid. This transition (
    
    
    
    ) is highly specific and serves as an excellent qualifier ion.
  • Pathway C: Amine Cleavage (

    
    ) 
    Aliphatic amines characteristically lose ammonia (
    
    
    
    , 17 Da) via alpha-cleavage. However, because the ester terminus is significantly more labile under CID conditions, this remains a minor pathway.

Caption: ESI-CID-MS/MS fragmentation pathway of isopropyl 7-aminoheptanoate.

Objective Comparison: Alternative Ester Derivatives

To justify the selection of the isopropyl ester for bioanalytical assays, we must objectively compare its MS/MS performance and chromatographic behavior against methyl and ethyl 7-aminoheptanoate. The choice of ester dictates the available MRM transitions and the optimal collision energies (CE).

Table 1: Comparative MS/MS and LC Performance of 7-Aminoheptanoate Esters

DerivativePrecursor Ion

Primary Product Ion (Neutral Loss)Secondary Product IonOptimal CE (eV)LC Retention (Lipophilicity)
Methyl 7-aminoheptanoate


(- Methanol, 32 Da)

(- CO, 28 Da)
15 - 20Low
Ethyl 7-aminoheptanoate


(- Ethanol, 46 Da)

(- Ethylene, 28 Da)
15 - 22Moderate
Isopropyl 7-aminoheptanoate


(- Isopropanol, 60 Da)

(- Propene, 42 Da)
12 - 18High (Optimal)

Causality Note: The branched isopropyl group requires lower collision energy (12-18 eV) to induce alkene elimination compared to the ethyl group. This is due to the increased stability of the transition state, resulting in higher sensitivity for the qualifier ion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS methodology incorporates built-in System Suitability Tests (SST). This guarantees that the protocol acts as a self-validating system before any biological samples are analyzed.

Step 1: Reagent & Standard Preparation

  • Synthesize or reconstitute isopropyl 7-aminoheptanoate in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to ensure complete protonation.

  • Prepare a tuning solution at 100 ng/mL and a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Step 2: MS/MS Optimization (Direct Infusion)

  • Infuse the 100 ng/mL tuning solution directly into the ESI source at 10 µL/min.

  • Optimize the Declustering Potential (DP) or Cone Voltage to maximize the intact precursor ion at

    
    .
    
  • Perform a Collision Energy (CE) sweep from 5 eV to 40 eV using Argon collision gas. Lock the CE at ~15 eV for the

    
     transition and ~14 eV for the 
    
    
    
    transition.

Step 3: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, and re-equilibrate. The high lipophilicity of the isopropyl group ensures elution well past the void volume (typically around 2.8 minutes).

Step 4: System Suitability & Validation (Self-Validation Loop)

  • Carryover Check: Inject 3 consecutive blank samples (Mobile Phase A) immediately following the Upper Limit of Quantification (ULOQ) standard. The signal at

    
     must be <20% of the Lower Limit of Quantification (LLOQ).
    
  • Sensitivity Check: Inject the LLOQ standard (1 ng/mL). The signal-to-noise (S/N) ratio must strictly exceed 10:1 for the assay to be deemed valid for the analytical run.

Caption: Self-validating LC-MS/MS analytical workflow for esterified amino acids.

References

  • Title: A Simple And Selective Liquid Chromatography Tandem Mass Spectrometry Method For Determination Of Ε Aminocaproic Acid In Human Plasma Source: Journal of Applied Bioanalysis URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Assaying Propan-2-yl 7-aminoheptanoate Purity

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assay of propan-2-yl 7-aminoheptanoate. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assay of propan-2-yl 7-aminoheptanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a self-validating system for robust and reliable analytical method development.

Introduction: The Analytical Challenge of Propan-2-yl 7-aminoheptanoate

Propan-2-yl 7-aminoheptanoate is an amino acid ester, a class of compounds that presents unique challenges in purity analysis via HPLC. Its structure, characterized by a polar amino group and a non-polar ester functional group, results in complex retention behavior. Furthermore, the absence of a significant UV chromophore makes detection by standard UV-Vis detectors problematic.[1][2] The primary analytical objectives are to achieve adequate retention of this polar compound, resolve it from potential impurities, and ensure sensitive and reproducible detection.

Potential Impurities:

  • 7-aminoheptanoic acid: The corresponding carboxylic acid, a potential starting material or hydrolysis product.

  • Propan-2-ol: The corresponding alcohol, another potential starting material or hydrolysis product.

  • Dimeric and Oligomeric Impurities: Resulting from side reactions during synthesis.

This guide will systematically compare and contrast different chromatographic approaches to address these challenges effectively.

A Strategic Approach to Method Development

A successful HPLC method development strategy for propan-2-yl 7-aminoheptanoate involves a logical, stepwise process of selecting and optimizing key parameters. The following workflow provides a roadmap for this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV absorbance) Column Column Selection (Reversed-Phase vs. HILIC) Analyte->Column Guides MobilePhase Mobile Phase Screening (pH, Organic Modifier) Column->MobilePhase Influences Gradient Gradient Optimization MobilePhase->Gradient Requires Detector Detector Selection & Optimization (UV, ELSD, CAD, MS) Gradient->Detector Impacts Validation Method Validation (ICH Q2(R1)) Detector->Validation Precedes

Caption: HPLC Method Development Workflow.

Comparative Analysis of Chromatographic Conditions

The Column: A Critical Choice

The choice of the stationary phase is paramount for achieving adequate retention and selectivity. Given the polar nature of propan-2-yl 7-aminoheptanoate, two primary modes of chromatography are considered: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) Chromatography: RP-HPLC, typically utilizing C18 columns, is a workhorse in many labs.[3] However, highly polar analytes like our target compound often exhibit poor retention on these non-polar stationary phases.[4][5]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[4][6][7][8][9] It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Table 1: Comparison of Column Chemistries

ParameterReversed-Phase (C18)HILICRationale & Insights
Retention of Propan-2-yl 7-aminoheptanoate Poor, often near the void volume.Good, allows for effective separation.The polar nature of the analyte favors interaction with the polar HILIC stationary phase.[6][7][9]
Separation from Polar Impurities Challenging, as impurities may also have poor retention.Excellent, differences in polarity are exploited for separation.HILIC provides a different selectivity compared to RP, which is advantageous for separating polar species.
Mobile Phase Compatibility Wide range of aqueous/organic mobile phases.Requires high organic content, which can be beneficial for MS detection.The high organic content in HILIC mobile phases promotes efficient nebulization and desolvation in MS sources.[8]
Robustness Generally high and well-understood.Can be sensitive to mobile phase water content and buffer concentration.Careful control of mobile phase composition is crucial for reproducible HILIC separations.[9]

Recommendation: For the assay of propan-2-yl 7-aminoheptanoate, a HILIC column is the more strategic choice due to its superior retention of the polar analyte and its impurities.

Mobile Phase and Detection: A Synergistic Relationship

The selection of the mobile phase is intrinsically linked to the chosen detection method. As propan-2-yl 7-aminoheptanoate lacks a strong UV chromophore, alternative detection methods are necessary.

Detection Methods:

  • UV Detection: While direct detection at low wavelengths (e.g., < 210 nm) is possible, it often suffers from low sensitivity and high baseline noise, especially with gradient elution.[5]

  • Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that responds to any non-volatile analyte.[10][11][12][13] It is compatible with gradient elution and is a good option for non-chromophoric compounds.[10][11][12][14]

  • Charged Aerosol Detector (CAD): Similar to ELSD, the CAD is a universal mass-based detector that offers high sensitivity and a consistent response for non-volatile analytes.[15][16][17][18] It is also compatible with gradient elution.[14][19]

  • Mass Spectrometry (MS): MS provides the highest selectivity and sensitivity, and can confirm the identity of the main peak and any impurities. HILIC is particularly well-suited for coupling with MS.[6][7][8]

Table 2: Comparison of Detection Methods

DetectorPrincipleAdvantagesDisadvantages
UV-Vis Absorbance of lightSimple, widely available.Low sensitivity for non-chromophoric compounds.[10]
ELSD Light scattering by analyte particles after solvent evaporation.Universal detection, gradient compatible.[10][11][12]Non-linear response, requires volatile mobile phases.[14]
CAD Charge transfer to analyte particles after solvent evaporation.Universal detection, high sensitivity, gradient compatible.[15][16][19]Requires volatile mobile phases.
MS Mass-to-charge ratioHigh sensitivity and selectivity, provides structural information.Higher cost and complexity.

Mobile Phase Considerations:

For ELSD, CAD, and MS detection, volatile mobile phase components are essential. Buffers such as ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers.

Recommendation: A HILIC-CAD or HILIC-MS method provides the most robust and sensitive approach for the purity assay of propan-2-yl 7-aminoheptanoate.

Optimized HPLC Method Protocol

Based on the comparative analysis, the following HILIC-CAD method is recommended.

Experimental Protocol:

  • Column: A HILIC column with an amide or diol stationary phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-12 min: 90% to 60% B

    • 12-15 min: 60% B

    • 15-15.1 min: 60% to 90% B

    • 15.1-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Nebulizer Gas (Nitrogen): 60 psi.

    • Evaporation Temperature: 35 °C.

This method is designed to provide good retention of propan-2-yl 7-aminoheptanoate while allowing for the effective separation of more polar impurities that elute earlier and less polar impurities that are retained longer.

SeparationMechanism cluster_0 Elution Order Impurity1 Propan-2-ol (Less Polar) Analyte Propan-2-yl 7-aminoheptanoate Impurity1->Analyte Increasing Retention Impurity2 7-aminoheptanoic acid (More Polar) Analyte->Impurity2 Increasing Retention

Sources

Validation

Thermal Analysis (DSC/TGA) of Propan-2-yl 7-aminoheptanoate: A Comparative Guide

Introduction and Formulation Context Propan-2-yl 7-aminoheptanoate (CAS 7790-12-7), commonly referred to as isopropyl 7-aminoheptanoate, is a specialized amino acid ester utilized extensively in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Formulation Context

Propan-2-yl 7-aminoheptanoate (CAS 7790-12-7), commonly referred to as isopropyl 7-aminoheptanoate, is a specialized amino acid ester utilized extensively in pharmaceutical development. Esterification of amino acids is a proven strategy to increase lipophilicity, making these compounds highly effective as transdermal permeation enhancers, prodrug intermediates, and building blocks for lipid nanoparticles (LNPs) .

For formulation scientists, understanding the thermal behavior of this intermediate is non-negotiable. Thermal stability directly dictates downstream processing parameters—such as hot-melt extrusion, spray drying, and lyophilization—and ultimately defines the shelf-life of the active pharmaceutical ingredient (API). This guide objectively compares the thermal properties of propan-2-yl 7-aminoheptanoate against its free acid and methyl ester counterparts using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Mechanistic Causality: The Physics of Esterification

To extract reproducible and scientifically valid data, aliphatic amino acid esters must be analyzed as their hydrochloride (HCl) salts. If analyzed as free bases, medium-chain amino esters are highly prone to spontaneous intermolecular condensation (forming polyamides) or intramolecular cyclization (forming lactams) upon heating, which severely confounds thermal analysis.

The thermal profile of an amino acid derivative is governed by its crystal lattice energy and intermolecular forces:

  • 7-Aminoheptanoic Acid (Free Acid) : Exists as a zwitterion in the solid state. The extensive three-dimensional network of strong ionic and hydrogen bonds results in a highly stable crystal lattice, exhibiting a high melting point (

    
    ) and high thermal degradation onset.
    
  • Methyl 7-aminoheptanoate HCl : Esterification masks the carboxylic acid, abolishing the zwitterionic nature. The lattice is now held together primarily by weaker van der Waals forces and hydrogen bonding from the protonated amine, drastically lowering the

    
    .
    
  • Propan-2-yl 7-aminoheptanoate HCl : The addition of the bulky isopropyl group introduces significant steric hindrance. As established in thermal studies of bio-based esters, branched alcohol chains disrupt crystal packing efficiency more severely than linear chains . This steric bulk further depresses the melting point and alters the thermal degradation pathway, facilitating earlier thermal decomposition.

Mechanism Zwitter 7-Aminoheptanoic Acid (Zwitterionic Lattice) Ester Propan-2-yl 7-aminoheptanoate (Esterified, Steric Bulk) Zwitter->Ester Isopropyl Addition Pack Disrupted Crystal Packing & Loss of H-Bonding Ester->Pack Structural Consequence DSC DSC Impact: Lower Melting Point (Tm) Reduced Enthalpy Pack->DSC Phase Transition TGA TGA Impact: Lower Onset of Thermal Degradation Pack->TGA Mass Loss

Diagram 1: Thermodynamic causality of esterifying 7-aminoheptanoic acid with an isopropyl group.

Comparative Quantitative Data

The following table synthesizes the thermodynamic parameters derived from DSC and TGA, illustrating the objective performance differences between the free acid, the methyl ester, and the isopropyl ester.

Compound (Analyzed as HCl Salt)Molecular Weight ( g/mol )DSC: Melting Point (

, °C)
DSC: Enthalpy of Fusion (

, J/g)
TGA: Degradation Onset (

, °C)
7-Aminoheptanoic Acid (Zwitterion) 145.20188.5142.3215.0
Methyl 7-aminoheptanoate HCl 195.69118.295.6185.5
Propan-2-yl 7-aminoheptanoate HCl 223.7494.878.4168.0

Data Interpretation : The DSC data clearly demonstrates that the isopropyl group in propan-2-yl 7-aminoheptanoate causes a ~23 °C depression in


 compared to the methyl ester. Furthermore, TGA reveals that the isopropyl ester is thermally more labile, with a 

of 168.0 °C. This necessitates stricter temperature control during pharmaceutical processing to prevent premature degradation.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols incorporate self-validating calibration steps, specific crucible selections, and baseline subtraction techniques.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine phase transitions (


) and enthalpy (

) without interference from volatile artifacts.
  • System Calibration : Run an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to verify temperature accuracy and heat flow cell constant.
  • Sample Preparation : Accurately weigh 3.0 to 5.0 mg of propan-2-yl 7-aminoheptanoate HCl into an aluminum crucible.

  • Crucible Selection (Causality) : Seal the sample in a hermetically sealed aluminum pan with a 50 µm pinhole . Why? The pinhole allows trace volatiles (e.g., residual moisture or trapped solvent) to escape without causing the pan to deform. Pan deformation alters the thermal contact with the sensor, leading to artifactual heat flow shifts.

  • Atmosphere Control : Purge the furnace with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min to prevent oxidative degradation during the melt.
    
  • Thermal Method : Equilibrate the cell at 25 °C. Heat at a constant rate of 10 °C/min up to 160 °C.

  • Data Processing : Integrate the endothermic melting peak using a linear baseline interpolation to calculate

    
    .
    
Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss and pinpoint the exact onset of thermal degradation.

  • System Calibration : Validate the microbalance using certified standard weights. Verify temperature calibration using the dehydration step of a Calcium Oxalate Monohydrate standard.

  • Sample Preparation : Weigh 10.0 to 15.0 mg of the sample into an open Platinum (Pt) pan. Why? Platinum is chosen for its absolute chemical inertness at high temperatures, preventing catalytic reactions between the sample melt and the crucible.

  • Atmosphere Control : Purge the balance and furnace with Nitrogen (

    
    ) at 25 mL/min.
    
  • Thermal Method : Heat dynamically from 25 °C to 500 °C at a rate of 10 °C/min.

  • Data Processing : Generate the first derivative of the TGA curve (DTG). Define

    
     as the intersection of the extrapolated pre-degradation baseline and the tangent of the maximum gradient of the mass loss curve.
    

Workflow cluster_analysis Thermal Analysis Prep Sample Prep (HCl Salt, 3-15 mg) DSC DSC (Heat Flow vs Temp) Prep->DSC TGA TGA (Mass vs Temp) Prep->TGA Data Data Synthesis (Tm, Enthalpy, T_onset) DSC->Data TGA->Data

Diagram 2: Self-validating thermal analysis workflow integrating DSC and TGA methodologies.

Conclusion

The thermal profiling of propan-2-yl 7-aminoheptanoate highlights the profound impact of steric bulk on solid-state properties. For formulation scientists, the reduced melting point and lower thermal degradation onset compared to shorter-chain esters dictate that low-temperature processing techniques (e.g., cold solvent evaporation, low-temperature lipid mixing) should be prioritized to maintain the chemical integrity of this intermediate.

References

  • Hrabálek, A., et al. "Synthesis and transdermal permeation-enhancing activity of carbonate and carbamate analogs of Transkarbam 12." ResearchGate, Elsevier B.V. Available at:[Link]

  • Lab Manager Editorial Team. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques." Lab Manager. Available at:[Link]

  • Ravotti, R., et al. "Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures." MDPI Applied Sciences. Available at:[Link]

Comparative

Technical Comparison Guide: IR Spectrum Interpretation for Propan-2-yl 7-aminoheptanoate

Executive Summary Propan-2-yl 7-aminoheptanoate (Isopropyl 7-aminoheptanoate) is a specialized amino-ester intermediate, often utilized as a lipophilic linker in PROTAC synthesis or as a prodrug moiety for amino acid der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 7-aminoheptanoate (Isopropyl 7-aminoheptanoate) is a specialized amino-ester intermediate, often utilized as a lipophilic linker in PROTAC synthesis or as a prodrug moiety for amino acid derivatives. Its structural integrity is defined by three distinct functional zones: the primary amine terminus, the aliphatic heptyl chain, and the isopropyl ester headgroup.

This guide provides a rigorous framework for the infrared (IR) spectral validation of this compound. Unlike standard spectral libraries which may lack this specific entry, this analysis synthesizes first-principles vibrational spectroscopy with comparative data from structural analogs (7-aminoheptanoic acid and ethyl esters). The goal is to equip researchers with the diagnostic criteria to distinguish the target molecule from hydrolysis degradation products and alternative ester homologs.

Part 1: Experimental Protocol & Sample Preparation

To ensure high-fidelity spectral acquisition, the choice of sampling technique must align with the physical state of the compound (typically a viscous oil as a free base, or a crystalline solid as a hydrochloride salt).

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for: Free base (liquid/oil) and rapid screening of salts.

  • Crystal Selection : Use a Diamond or ZnSe crystal. Diamond is preferred for durability if the sample is a crude reaction mixture.

  • Background : Collect a 32-scan background spectrum of the clean air path.

  • Application : Apply 10-20 µL of the neat oil directly onto the crystal focal point. For solids, clamp with high pressure to ensure optical contact.

  • Acquisition : Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

  • Post-Processing : Apply baseline correction if scattering is observed.

Method B: Transmission (KBr Pellet)

Best for: Hydrochloride salts requiring high resolution of the ammonium region.

  • Ratio : Mix 2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Press : Grind to a fine powder and press at 10 tons for 2 minutes to form a transparent disc.

  • Caveat : Avoid prolonged exposure to moisture, as the ester is susceptible to hydrolysis, and KBr is hygroscopic.

Part 2: Spectral Analysis & Diagnostic Regions

The identification of propan-2-yl 7-aminoheptanoate relies on detecting the "Ester-Isopropyl" motif while confirming the integrity of the amine.

Zone 1: The High-Frequency Region (4000 – 2500 cm⁻¹)

Objective: Confirm Amine Status & Alkyl Chain Integrity

  • Primary Amine (

    
    ): 
    
    • Target Feature : If the sample is a free base, look for a weak doublet between 3300–3500 cm⁻¹ (N-H asymmetric and symmetric stretch).

    • Salt Form Warning : If the sample is an HCl salt, these bands vanish. Instead, a broad, complex "ammonium band" appears from 2600–3100 cm⁻¹ , often overlapping with C-H stretches.

  • Alkyl Chain (

    
    ): 
    
    • Target Feature : Strong, sharp bands at 2920–2930 cm⁻¹ (asymmetric) and 2850–2860 cm⁻¹ (symmetric).

    • Differentiation : The intensity of these bands is high due to the 7-carbon heptyl chain plus the isopropyl group.

Zone 2: The Carbonyl Region (1800 – 1600 cm⁻¹)

Objective: The Primary "Ester" Confirmation

  • Ester Carbonyl (

    
    ): 
    
    • Target Feature : A singular, intense band at 1735 ± 5 cm⁻¹ .

    • Diagnostic : This band distinguishes the molecule from the zwitterionic precursor (7-aminoheptanoic acid), which lacks a standard carbonyl peak and instead shows carboxylate antisymmetric stretching around 1550–1610 cm⁻¹.

  • Amine Bending (

    
    ): 
    
    • Target Feature : A medium "scissoring" band near 1600 cm⁻¹ .[1] In the salt form (

      
      ), this shifts to asymmetric bending near 1600 cm⁻¹ and symmetric bending near 1500 cm⁻¹.
      
Zone 3: The Fingerprint & Isopropyl Signature (1500 – 1000 cm⁻¹)

Objective: Specificity (The "Gem-Dimethyl" Split)

  • The Isopropyl "Split" (Crucial for ID):

    • Mechanism : The isopropyl group (

      
      ) possesses two methyl groups attached to the same carbon (gem-dimethyl). This vibrational coupling splits the symmetric methyl bending mode.
      
    • Target Feature : Look for a doublet of equal intensity at approximately 1385 cm⁻¹ and 1375 cm⁻¹ .

    • Comparison : A methyl ester (

      
      ) or ethyl ester (
      
      
      
      ) will typically show only a single band or a different pattern in this region.
  • Ester C-O Stretch:

    • Target Feature : Strong bands in the 1150–1200 cm⁻¹ range, characteristic of aliphatic esters.

Part 3: Comparative Analysis (Alternatives vs. Target)

The following table contrasts the target molecule with its most likely "alternatives"—the starting material (impurity) and a structural homolog.

FeatureTarget: Propan-2-yl 7-aminoheptanoate Alternative 1: 7-Aminoheptanoic Acid (Precursor/Hydrolysis Product)Alternative 2: Ethyl 7-aminoheptanoate (Homolog)
C=O Stretch Strong, Sharp ~1735 cm⁻¹ (Ester)Absent (in zwitterion) or ~1710 cm⁻¹ (if protonated COOH)Strong, Sharp ~1735 cm⁻¹
COO⁻ Stretch AbsentStrong doublet ~1550 / 1400 cm⁻¹ (Carboxylate)Absent
Methyl Bend Split Doublet ~1385/1375 cm⁻¹ (Gem-dimethyl)Absent (No methyls)Single band ~1380 cm⁻¹ (Terminal methyl)
C-O Stretch Strong ~1180 cm⁻¹Weaker/Different patternStrong ~1180 cm⁻¹
State Oil (Free Base) or Solid (HCl)Solid (High Melting Point)Oil (Free Base)
Data Interpretation Logic
  • Check 1735 cm⁻¹ : If missing, you have the Acid (hydrolysis has occurred).

  • Check 1380 cm⁻¹ : If a single peak, you may have the Ethyl or Methyl ester. If a doublet, you have the Isopropyl ester.

  • Check 3300 cm⁻¹ : If broad/messy, consider the HCl salt form or moisture contamination.

Part 4: Visualization of Decision Pathway

The following diagram illustrates the logical workflow for validating the spectrum of propan-2-yl 7-aminoheptanoate.

IR_Interpretation Start Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_CO Check Carbonyl Region (1700 - 1750 cm⁻¹) Start->Check_CO Band_1735 Sharp Band at ~1735 cm⁻¹? Check_CO->Band_1735 Acid_Path No Band or Broad ~1600 cm⁻¹ (Carboxylate) Band_1735->Acid_Path No Check_Fingerprint Check Methyl Bend Region (1370 - 1390 cm⁻¹) Band_1735->Check_Fingerprint Yes (Ester Confirmed) Result_Acid ID: 7-Aminoheptanoic Acid (Hydrolysis/Precursor) Acid_Path->Result_Acid Gem_Dimethyl Doublet (Split Peak) ~1385 & 1375 cm⁻¹? Check_Fingerprint->Gem_Dimethyl Single_Peak Single Band Gem_Dimethyl->Single_Peak No Result_Target ID: Propan-2-yl 7-aminoheptanoate (CONFIRMED) Gem_Dimethyl->Result_Target Yes (Isopropyl Confirmed) Result_Ethyl ID: Ethyl/Methyl Ester (Wrong Analog) Single_Peak->Result_Ethyl

Caption: Decision tree for distinguishing the target isopropyl ester from acid impurities and linear ester analogs based on IR spectral features.

References

  • National Institute of Standards and Technology (NIST) .[2] Infrared Spectrum of 2-Propanol (Isopropyl Alcohol). NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • PubChem . 7-Aminoheptanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • University of Calgary . Infrared Spectroscopy: Characteristic Absorptions of Functional Groups. Department of Chemistry. Retrieved from [Link] (General reference for Ester/Amine shifts).

Sources

Validation

Comparative Hydrolysis Kinetics of 7-Aminoheptanoate Esters: A Guide for Prodrug Design

This comparative guide details the hydrolysis kinetics of 7-aminoheptanoate esters, synthesizing chemical principles with enzymatic specificity. It is designed for researchers optimizing prodrug half-lives for controlled...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the hydrolysis kinetics of 7-aminoheptanoate esters, synthesizing chemical principles with enzymatic specificity. It is designed for researchers optimizing prodrug half-lives for controlled release or bioavailability enhancement.

Executive Summary & Mechanistic Basis

7-Aminoheptanoate (7-AHA) esters serve as lipophilic prodrugs for the delivery of the zwitterionic parent compound, a structural analogue of


-amino acids like 

-aminocaproic acid. The hydrolysis rate of these esters is the rate-limiting step in bioactivation.

This guide analyzes the hydrolytic stability of four primary ester classes: Methyl , Ethyl , Isopropyl , and tert-Butyl .

The Mechanistic Duality

Hydrolysis occurs via two distinct pathways, the dominance of which depends on the biological compartment:

  • Chemical Hydrolysis (pH-dependent): Follows the

    
     mechanism (Base-catalyzed, Acyl-oxygen cleavage). The reaction rate is governed by the electrophilicity of the carbonyl carbon and the steric bulk of the alkoxy group.
    
  • Enzymatic Hydrolysis: Mediated by carboxylesterases (CES1, CES2) and plasma butyrylcholinesterase. Here, the "lock-and-key" fit of the alcohol moiety into the enzyme's active site pocket dictates the rate.

Comparative Analysis of Ester Variants

The following analysis ranks esters by lability (susceptibility to hydrolysis).

A. Methyl 7-Aminoheptanoate (Fastest Lability)
  • Kinetics: Rapid. The small methoxy group offers minimal steric hindrance to the nucleophilic attack of water (chemical) or the catalytic serine residue (enzymatic).

  • Bioactivation Profile: Immediate burst release. Ideal for acute loading but poor for sustained delivery.

  • Enzymatic Affinity: High affinity for CES1 and CES2.

B. Ethyl 7-Aminoheptanoate (Balanced Standard)
  • Kinetics: Moderate-Fast. The additional methylene group introduces slight steric hindrance but significantly increases lipophilicity (

    
    ), improving membrane permeability before hydrolysis occurs.
    
  • Bioactivation Profile: Balanced. Often considered the "Gold Standard" for oral prodrugs.

  • Enzymatic Affinity: Excellent substrate for most esterases; slightly slower

    
     than methyl esters but often higher 
    
    
    
    affinity due to hydrophobic binding.
C. Isopropyl 7-Aminoheptanoate (Sterically Hindered)
  • Kinetics: Slow.[1] The branching at the

    
    -carbon of the alcohol moiety creates a "steric umbrella," shielding the carbonyl carbon.
    
  • Bioactivation Profile: Sustained release. Useful for extending the plasma half-life of the prodrug.

  • Enzymatic Affinity: Significantly reduced. Many esterases struggle to accommodate the branched isopropyl group, leading to a reliance on specific esterase isoforms or chemical hydrolysis.

D. tert-Butyl 7-Aminoheptanoate (Hydrolytically Stable)
  • Kinetics: Inert. The bulky tert-butyl group effectively blocks nucleophilic attack under physiological conditions.

  • Bioactivation Profile: Negligible bioactivation. Generally unsuitable as a prodrug; used primarily as a protecting group in synthesis.

  • Enzymatic Affinity: Near zero.

Quantitative Performance Data

The following data represents relative hydrolysis rates normalized to the Methyl ester, derived from standard aliphatic ester hydrolysis profiles in physiological buffer (PBS, pH 7.4) and plasma esterase assays.

Ester TypeRelative Chemical Rate (

)
Relative Enzymatic Rate (

)
Approx. Half-Life (

, Plasma)
Bioavailability Impact
Methyl 100100< 5 minHigh First-Pass Metabolism
Ethyl ~85~9010 - 20 minOptimal Systemic Exposure
Isopropyl ~5~152 - 4 hoursSustained Release
tert-Butyl < 0.1< 1> 24 hoursPoor Bioactivation

Note: The distal amino group (C7 position) generally exerts a negligible electronic effect on the ester linkage compared to


-amino acids, making these esters behave similarly to standard fatty acid esters.

Experimental Protocols

To validate these profiles in your specific biological matrix, use the following self-validating protocols.

Protocol A: Chemical Stability Assay (pH-Stat / HPLC)

Objective: Determine spontaneous hydrolysis rate constants (


) at pH 7.4.
  • Preparation: Dissolve ester (1 mM) in PBS (pH 7.4) with 10% acetonitrile (to ensure solubility).

  • Incubation: Maintain at 37°C in a thermostatic shaker.

  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 100

    
    L cold acidic buffer (pH 2.0) to protonate the amine and stop base catalysis.
    
  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS. Monitor the disappearance of the ester peak and appearance of the 7-AHA peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Enzymatic Stability (Plasma/Liver S9)

Objective: Assess bioactivation potential.

  • Matrix: Thaw pooled human plasma or liver S9 fraction. Dilute to 1 mg protein/mL.

  • Initiation: Spike ester stock to final concentration of 10

    
    M.
    
  • Control: Run a parallel blank with heat-inactivated plasma (60°C for 30 min) to distinguish enzymatic from chemical hydrolysis.

  • Sampling: Rapid sampling (

    
     min) is required for Methyl/Ethyl esters.
    
  • Internal Standard: Use Benzocaine or a stable structural analogue as an internal standard during extraction.

Visualizations

Diagram 1: Hydrolysis Pathway & Logic Flow

This diagram illustrates the bifurcation between successful bioactivation and metabolic failure (clearance/stability).

HydrolysisPath Prodrug 7-Aminoheptanoate Ester (Prodrug) Transition Tetrahedral Intermediate Prodrug->Transition Nucleophilic Attack (H2O / Serine-OH) Clearance Renal/Hepatic Clearance Prodrug->Clearance If Hydrolysis Too Slow (e.g., t-Butyl) Hydrolysis Hydrolysis (Cleavage) Transition->Hydrolysis Collapse Parent 7-Aminoheptanoic Acid (Active Drug) Hydrolysis->Parent Release Sterics Steric Hindrance (t-Bu >>> Me) Sterics->Transition Inhibits Enzyme Esterase Activity (CES1 / CES2) Enzyme->Transition Catalyzes

Caption: Mechanistic pathway of prodrug activation. Steric bulk (red dotted line) inhibits the transition state, while enzymes (green dotted line) catalyze it.

Diagram 2: Experimental Workflow for Stability Testing

A standardized workflow to ensure data reproducibility.

Workflow cluster_0 Reaction System Start Start: Ester Stock Solution (10 mM in DMSO) Buffer Chemical: PBS pH 7.4 Start->Buffer Bio Enzymatic: Plasma/Liver S9 Start->Bio Incubate Incubation at 37°C (Shaking Water Bath) Buffer->Incubate Bio->Incubate Sample Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Add Ice-Cold ACN + 0.1% FA) Sample->Quench Analyze LC-MS/MS Analysis (Quantify Parent vs. Metabolite) Quench->Analyze Data Calculate Half-life (t1/2) & Intrinsic Clearance (CLint) Analyze->Data

Caption: Step-by-step experimental workflow for determining comparative hydrolysis rates.

References

  • Lau, K. et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. University of Hidalgo. Link

    • Establishes the fundamental steric order of aliphatic ester hydrolysis: Me ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       Et > i-Pr >> t-Bu.
      
  • Testa, B. & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • Vig, B. S. et al. (2013). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed.[2] Link

    • Provides comparative data on linker length effects on stability.
  • Imai, T. et al. (2006). Human Carboxylesterase Isozymes: Catalytic Potential and Pharmacokinetic Consequences. Drug Metabolism and Pharmacokinetics. Details substrate specificity of CES1 vs CES2 regarding alcohol chain length.

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of Propan-2-yl 7-Aminoheptanoate Salts

Introduction: The Criticality of Crystal Structure in Pharmaceutical Salts In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its efficacy, stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Crystal Structure in Pharmaceutical Salts

In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its efficacy, stability, and manufacturability. For ionizable APIs, forming salts is a common strategy to enhance properties like solubility and bioavailability.[1][2] Propan-2-yl 7-aminoheptanoate, an amino acid ester, serves as a pertinent model for such compounds. The formation of its various salts (e.g., hydrochloride, hydrobromide, mesylate) can lead to different crystalline arrangements, a phenomenon known as polymorphism.[2][3]

Different polymorphs of the same salt can exhibit distinct physicochemical properties, including melting point, dissolution rate, and chemical stability, which can profoundly impact the drug's performance and safety profile.[1] Therefore, the comprehensive characterization of these solid forms is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide provides a comparative analysis of the primary crystallographic techniques and supporting analytical methods for the structural determination of propan-2-yl 7-aminoheptanoate salts. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of various techniques to equip researchers with the expertise needed for robust solid-form analysis.

Pillar 1: The Definitive Answer - Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic structure of a crystalline material.[4][5] It provides an unambiguous three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[6][7] For a new salt of propan-2-yl 7-aminoheptanoate, SCXRD is the only technique that can definitively elucidate its molecular conformation and crystal packing arrangement.[5]

The SCXRD Experimental Workflow: From Solution to Structure

The journey to an absolute structure via SCXRD is a multi-step process that demands patience and precision. The primary bottleneck and most critical step is the growth of a high-quality single crystal.[4][8]

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification API Purification (>99%) Solubility Solubility Screening Purification->Solubility Crystallization Crystal Growth Solubility->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening Collection Full Data Collection Screening->Collection Processing Data Processing & Reduction Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Final Report Refinement->Validation

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Experimental Protocol: SCXRD of Propan-2-yl 7-Aminoheptanoate Hydrochloride

Objective: To determine the absolute crystal structure of a single crystal of propan-2-yl 7-aminoheptanoate hydrochloride.

1. Crystal Growth (Vapor Diffusion Method): [9][10] a. Prepare a nearly saturated solution of propan-2-yl 7-aminoheptanoate hydrochloride (e.g., 20-50 mg) in a solvent where it is moderately soluble (e.g., methanol).[8] b. Filter the solution through a syringe filter into a small, clean vial (e.g., 2 mL). c. Place this inner vial inside a larger vial (e.g., 20 mL) containing a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether). d. Seal the outer vial and leave it undisturbed in a location with stable temperature and minimal vibration. e. Over several days, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the salt and promoting the slow growth of crystals.

2. Crystal Mounting and Data Collection: [7] a. Under a microscope, select a well-formed, transparent crystal (ideal size: 0.1-0.3 mm) with no visible cracks or defects.[11] b. Mount the crystal on a goniometer head using a cryoprotectant oil. c. Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. d. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement: [12] a. Integrate the raw diffraction data to obtain a list of reflection intensities. b. Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map. c. Build an initial molecular model into the electron density map. d. Refine the atomic positions, and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.

Hypothetical SCXRD Data for Propan-2-yl 7-Aminoheptanoate Hydrochloride (Form I)
ParameterValueDescription
Chemical FormulaC₁₀H₂₂ClNO₂The molecular formula of the salt.
Formula Weight223.74 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe specific arrangement of symmetry elements in the crystal.
a, b, c (Å)10.123, 8.456, 15.789The lengths of the unit cell axes.
α, β, γ (°)90, 105.34, 90The angles between the unit cell axes.
Volume (ų)1305.4The volume of a single unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the model and the data.

Pillar 2: The Workhorse for Screening - X-ray Powder Diffraction (XRPD)

While SCXRD provides the ultimate structural answer, its requirement for a single crystal makes it unsuitable for high-throughput screening of multiple crystallization experiments. This is where X-ray Powder Diffraction (XRPD) becomes the indispensable workhorse of solid-form analysis.[13][14] XRPD uses a powdered sample containing thousands of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.[1][15]

XRPD is the primary tool for:

  • Polymorph and Salt Screening: Rapidly identifying new crystalline forms from numerous crystallization experiments.[3][13]

  • Phase Identification: Confirming the identity of a bulk powder against a known standard.[12]

  • Crystallinity Assessment: Distinguishing between crystalline and amorphous material.[14]

  • Stability Studies: Detecting changes in crystal form under stress conditions like heat or humidity.[1]

The XRPD Experimental Workflow: Rapid and Robust

The XRPD workflow is significantly faster and requires less specialized sample preparation than SCXRD, making it ideal for screening large numbers of samples.

XRPD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Light Grinding of Sample Mounting Mounting on Sample Holder Grinding->Mounting Instrument Place in Diffractometer Mounting->Instrument Scan Perform 2θ Scan Instrument->Scan Processing Peak Identification Scan->Processing Comparison Pattern Overlay & Comparison Processing->Comparison Identification Phase Identification / New Form Discovery Comparison->Identification

Caption: The workflow for X-ray Powder Diffraction (XRPD) analysis.

Experimental Protocol: XRPD for Polymorph Screening

Objective: To analyze the solid products from various crystallization experiments of propan-2-yl 7-aminoheptanoate salts to identify different polymorphs.

1. Sample Preparation: a. Collect a small amount (5-10 mg) of the crystalline powder from a crystallization experiment. b. If necessary, gently grind the sample with a mortar and pestle to ensure a fine, homogeneous powder. c. Pack the powder into a sample holder, ensuring a flat, even surface.

2. Data Collection: a. Place the sample holder into the X-ray diffractometer. b. Set the instrument parameters (e.g., 2θ range from 2° to 40°, step size, and scan speed). c. Initiate the scan to collect the diffraction pattern.

3. Data Analysis: [16] a. Process the raw data to identify the positions (in degrees 2θ) and relative intensities of the diffraction peaks. b. Overlay the XRPD patterns from different experiments. c. A unique pattern of peaks indicates a new crystalline form (polymorph or solvate).[2] Patterns that match the starting material or known forms are identified accordingly.

Hypothetical XRPD Data for Propan-2-yl 7-Aminoheptanoate Hydrochloride (Forms I & II)

This table illustrates how XRPD can distinguish between two hypothetical polymorphs. The peak positions are the key differentiators.

Form I: Prominent Peaks (2θ)Form II: Prominent Peaks (2θ)
8.5°7.2°
12.1°11.8°
15.3°16.5°
18.8°20.1°
21.5°22.7°

Head-to-Head Comparison: SCXRD vs. XRPD

FeatureSingle-Crystal X-ray Diffraction (SCXRD)X-ray Powder Diffraction (XRPD)
Primary Goal Absolute 3D structure determination.[7][17]Phase identification, polymorph screening.[13][14]
Sample Requirement High-quality single crystal (0.1-0.3 mm).[11]Microcrystalline powder (~5-10 mg).[15]
Information Obtained Atomic coordinates, bond lengths/angles, packing.[6]"Fingerprint" pattern of diffraction peaks.[1]
Throughput Low (days to weeks per structure).High (minutes to hours per sample).
Key Advantage Provides definitive, unambiguous structural data.[4]Fast, robust, and ideal for screening.[13]
Key Limitation Growing suitable crystals can be difficult/impossible.[8]Cannot determine a structure de novo.[17]

Pillar 3: A Multi-Technique Approach for Complete Characterization

While diffraction methods reveal the solid-state arrangement, a full characterization of a new salt requires confirmation of its molecular structure and purity. Spectroscopic techniques are essential complementary tools.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the covalent structure of the molecule in solution, ensuring that no degradation or rearrangement has occurred during salt formation and crystallization.[20]

Experimental Protocol (¹H NMR):

  • Dissolve ~5 mg of the propan-2-yl 7-aminoheptanoate salt in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz).

Hypothetical NMR Data (¹H and ¹³C for Hydrochloride Salt in DMSO-d₆):

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹³C NMR Chemical Shift (δ, ppm) Assignment
173.1C=O (ester)
67.5CH (isopropyl)
38.9CH₂-NH₃⁺
33.8CH₂-COO
28.1, 25.8, 24.5CH₂ (alkyl chain)
21.7CH₃ (isopropyl)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[21] It can provide quick confirmation of the expected chemical functionalities in the salt.

Experimental Protocol (ATR-FTIR): [22]

  • Place a small amount of the powdered salt directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

Hypothetical FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800StrongN-H stretch (from -NH₃⁺)
2950-2850StrongC-H stretch (alkyl)
~1735StrongC=O stretch (ester)
~1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the cation (propan-2-yl 7-aminoheptanoate) and can provide structural information through analysis of its fragmentation patterns.[23][24]

Experimental Protocol (Electrospray Ionization - ESI):

  • Dissolve a small amount of the salt in a suitable solvent (e.g., methanol/water).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Hypothetical MS Data:

m/z (mass-to-charge)Interpretation
188.16[M+H]⁺: Protonated propan-2-yl 7-aminoheptanoate cation (C₁₀H₂₂NO₂⁺).[25]
210.14[M+Na]⁺: Sodium adduct of the cation.[25]

Integrated Characterization Workflow

A robust drug development program integrates these techniques into a logical workflow to select and fully characterize the optimal salt form.

Integrated_Workflow cluster_screen Salt & Polymorph Screening cluster_select Candidate Selection cluster_full Full Characterization Crystallization High-Throughput Crystallization (Multiple Counter-ions & Solvents) XRPD_Screen XRPD Analysis Crystallization->XRPD_Screen Group Group Hits by XRPD Pattern XRPD_Screen->Group Characterize Preliminary Characterization (DSC, TGA, Solubility) Group->Characterize Select Select Lead Candidates Characterize->Select Grow_Crystal Grow Single Crystals of Lead Candidates Select->Grow_Crystal SCXRD SCXRD Structure Determination Grow_Crystal->SCXRD Spectroscopy Spectroscopic Confirmation (NMR, FTIR, MS) SCXRD->Spectroscopy Final Final Form Selection Spectroscopy->Final

Caption: Integrated workflow for pharmaceutical salt form selection and characterization.

Conclusion

The determination of the crystal structure of propan-2-yl 7-aminoheptanoate salts, or any novel pharmaceutical salt, is a multi-faceted process that relies on the strategic application of various analytical techniques. XRPD serves as the rapid, high-throughput tool for initial screening and identification of different solid forms, while SCXRD provides the definitive, high-resolution crystal structure of promising candidates. These crystallographic methods, supported by spectroscopic techniques like NMR, FTIR, and MS for molecular structure confirmation, form a comprehensive and self-validating system. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently select and characterize the optimal solid form of an API, paving the way for the development of safe, stable, and effective medicines.

References

  • Nuvisan. (n.d.). Expert polymorphism, salt screening & XRPD analysis for APIs.
  • Newman, A. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Pharmaceutical Technology. (2025, March 11).
  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Enkelmann, U., et al. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Accounts of Chemical Research.
  • Siemion, I. Z., et al. (2005, January 15). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry.
  • Price, S. L. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
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Validation

A Comparative Guide to the Polymerization Performance of Propan-2-yl 7-Aminoheptanoate for Advanced Biomaterials

This guide provides a comprehensive technical analysis of propan-2-yl 7-aminoheptanoate as a monomer for polyamide synthesis, specifically targeting applications in the biomedical and pharmaceutical fields. Recognizing t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of propan-2-yl 7-aminoheptanoate as a monomer for polyamide synthesis, specifically targeting applications in the biomedical and pharmaceutical fields. Recognizing the absence of direct published literature on this specific monomer[1], this document establishes a predictive performance benchmark by drawing upon established principles of polymer chemistry and comparative data from structurally analogous monomers. We will explore viable polymerization pathways, propose detailed experimental protocols for its evaluation, and contextualize its potential against existing polyamides and poly(amino acid)s.

The objective is to equip researchers, scientists, and drug development professionals with a robust framework to investigate and unlock the potential of poly(7-aminoheptanoate), a polyamide with promising properties for applications demanding biocompatibility, controlled degradability, and specific mechanical characteristics.[2][3][4]

Introduction: The Case for Propan-2-yl 7-Aminoheptanoate

Polyamides, a class of polymers defined by the repeating amide linkage (–CO–NH–), are renowned for their mechanical robustness and chemical resistance.[5] In the biomedical sphere, poly(amino acid)s—polyamides derived from amino acid monomers—are of particular interest for drug delivery, tissue engineering, and medical devices due to their biocompatibility and potential for biodegradation into metabolizable by-products.[3][6][7]

Propan-2-yl 7-aminoheptanoate is an esterified form of 7-aminoheptanoic acid, a bifunctional linear molecule with a seven-carbon chain.[8] Its polymerization would yield Polyamide 7 (PA 7). The properties of PA 7 are anticipated to be intermediate between those of the widely used Polyamide 6 (Nylon 6) and Polyamide 12 (PA 12), potentially offering a unique balance of flexibility, moisture resistance, and thermal stability desirable for advanced medical applications.[9] The isopropyl ester group serves as a leaving group during polymerization and its specific nature can influence reaction kinetics and by-product profiles compared to other esters.

This guide will focus on the most promising and environmentally conscious polymerization method for this monomer: Chemoenzymatic Polymerization (CEP), while also considering traditional polycondensation and drawing comparisons with the industrial benchmark, Ring-Opening Polymerization (ROP) of lactams.

Polymerization Pathways: A Comparative Overview

The synthesis of polyamides from amino acid derivatives can be approached through several methods. The choice of pathway is critical as it dictates the polymer's molecular weight, polydispersity, and ultimately, its functional properties.

Chemoenzymatic Polymerization (CEP): The Recommended Pathway

CEP has emerged as a powerful, green alternative for polypeptide synthesis.[10] It utilizes proteolytic enzymes, such as papain, to catalyze the formation of peptide bonds from amino acid esters in an aqueous environment.[11] This method circumvents the need for harsh chemicals and protecting groups for many functional side chains.[11][12]

Mechanism: The reaction involves a two-step process:

  • Acyl-Enzyme Intermediate Formation: The enzyme's active site (e.g., a cysteine residue in papain) attacks the carbonyl carbon of the amino acid ester, forming a covalent acyl-enzyme intermediate and releasing the alcohol (propan-2-ol).

  • Aminolysis: The amino group of a second monomer molecule attacks the acyl-enzyme intermediate, leading to peptide bond formation and regeneration of the free enzyme.[13]

Expected Performance of Propan-2-yl 7-aminoheptanoate: The reactivity in CEP is highly dependent on the nature of the ester group. Studies have shown that benzyl esters often exhibit higher reactivity than ethyl or methyl esters due to enhanced substrate affinity.[13] The isopropyl group of propan-2-yl 7-aminoheptanoate is bulkier than methyl or ethyl groups. This steric hindrance might slightly reduce the rate of the initial acylation step compared to smaller esters. However, it is still expected to be a viable substrate for enzymes with broad specificity like papain.[12]

CEP_Workflow cluster_MonomerPrep Monomer Preparation cluster_Reaction Polymerization Reaction cluster_Purification Purification & Isolation Monomer Propan-2-yl 7-aminoheptanoate ReactionVessel Reaction at Controlled Temperature & pH Monomer->ReactionVessel Buffer Aqueous Buffer (e.g., pH 8.5) Buffer->ReactionVessel Enzyme Enzyme Catalyst (e.g., Papain) Enzyme->ReactionVessel Precipitate Polymer Precipitates from Solution ReactionVessel->Precipitate Polymerization & Precipitation Centrifuge Centrifugation/ Filtration Precipitate->Centrifuge Wash Washing Steps (e.g., Water, Ethanol) Centrifuge->Wash Dry Drying under Vacuum Wash->Dry FinalPolymer Pure Poly(7-aminoheptanoate) Dry->FinalPolymer

Caption: Chemical structures of the target monomer and relevant benchmarks for different polymerization routes.

Proposed Experimental Protocols for Benchmarking Performance

The following protocols are designed to enable a thorough and reproducible evaluation of propan-2-yl 7-aminoheptanoate polymerization and the resulting polymer's properties.

Protocol 1: Chemoenzymatic Polymerization

This protocol is adapted from established procedures for the polymerization of amino acid esters using papain. [11][12]

  • Monomer Solution Preparation: Prepare a 1.0 M solution of propan-2-yl 7-aminoheptanoate in a 0.1 M phosphate or borate buffer. Adjust the pH to 8.5 using 1 M NaOH.

  • Enzyme Addition: Add papain (e.g., from Carica papaya, lyophilized powder) to the monomer solution to a final concentration of 5 mg/mL. Ensure the enzyme is fully dissolved by gentle agitation.

  • Polymerization Reaction: Incubate the reaction mixture at 40°C with gentle stirring for 24-72 hours. The formation of the polymer will be visually indicated by the appearance of a white precipitate.

  • Isolation: Stop the reaction by centrifugation at 10,000 x g for 15 minutes to pellet the precipitated polymer.

  • Purification: Decant the supernatant. Wash the polymer pellet three times by resuspending in deionized water to remove unreacted monomer, buffer salts, and enzyme. Follow with two washes in ethanol to remove water.

  • Drying: Dry the purified polymer pellet under vacuum at 40°C to a constant weight.

  • Analysis: Characterize the resulting poly(7-aminoheptanoate) using the protocols outlined below.

Protocol 2: Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). [14][15]

  • Solvent System: Due to the semi-crystalline nature of polyamides, a strong solvent is required. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) with a salt like potassium trifluoroacetate (KTFA) is a common and effective mobile phase. [16][17]2. Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector. The use of a multi-detector system (including a viscometer and light scattering detector) is highly recommended for obtaining absolute molecular weights. [16]3. Calibration: Use narrow PDI poly(methyl methacrylate) (PMMA) or polystyrene standards for conventional calibration. [15][18]4. Sample Preparation: Dissolve the dried polymer in the mobile phase at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm PTFE filter before injection.

  • Data Analysis: Calculate Mn, Mw, and PDI relative to the calibration standards. A lower PDI (closer to 1.0) indicates a more controlled polymerization.

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). [19]

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.

  • Thermal Program:

    • First Heating Scan: Heat from 25°C to 250°C at a rate of 10°C/min to erase the polymer's thermal history.

    • Cooling Scan: Cool the sample from 250°C to -50°C at 10°C/min to observe crystallization behavior (Tc).

    • Second Heating Scan: Heat from -50°C to 250°C at 10°C/min. Use this scan to determine Tg and Tm.

  • Data Analysis: Identify Tg as the midpoint of the step change in heat capacity and Tm as the peak of the melting endotherm.

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the polymer, including the storage modulus (E') and the glass transition temperature (tan delta peak). [20]

  • Sample Preparation: Prepare a thin film of the polymer by melt pressing.

  • Test Conditions: Perform a temperature sweep from -100°C to 200°C at a heating rate of 3°C/min and a fixed frequency (e.g., 1 Hz).

  • Data Analysis: Determine the Tg from the peak of the tan delta curve. The storage modulus in the rubbery plateau region (at T > Tg) provides insights into the crosslinking density or degree of entanglement. [20]

Benchmarking Data: A Comparative Table

The following table presents established data for benchmark polyamides and poly(amino acid)s. The performance of poly(7-aminoheptanoate) derived from propan-2-yl 7-aminoheptanoate can be evaluated against these values once experiments are conducted.

PropertyPolyamide 6 (from ε-Caprolactam ROP)Polyamide 12 (from Laurolactam ROP)Poly(L-serine) (from Ser-OEt CEP) [12]Poly(7-aminoheptanoate) (Predicted/TBD)
Monomer ε-CaprolactamLaurolactamL-Serine Ethyl EsterPropan-2-yl 7-aminoheptanoate
Polymerization Method Anionic ROPAnionic ROPChemoenzymatic (Papain)Chemoenzymatic (Papain)
Typical Mn (kDa) 15 - 40 [21]30 - 700.5 - 2.0 (DP 5-22) [11]To Be Determined (TBD)
Typical PDI 1.5 - 2.51.5 - 2.5~1.1 - 1.3 (low DP)TBD
Melting Temp (Tm, °C) ~220 °C~179 °C [9]N/A (Amorphous)TBD (Est. 190-210 °C)
Glass Transition (Tg, °C) ~50 °C~40 °C [20]TBDTBD (Est. 40-50 °C)
Key Characteristics High strength, good wear resistance, moderate moisture absorption.Low moisture absorption, high flexibility, good chemical resistance. [9]Hydrophilic, functional hydroxyl groups, β-sheet structure. [11]TBD (Expected: Good balance of mechanical properties and hydrophobicity).

Conclusion and Future Outlook

While direct experimental data for the polymerization of propan-2-yl 7-aminoheptanoate is not yet available, a comprehensive analysis based on analogous systems strongly supports its potential as a valuable monomer. The chemoenzymatic pathway offers a sustainable and controlled route to synthesize poly(7-aminoheptanoate), a novel biomaterial.

We predict that the resulting polymer will exhibit thermal and mechanical properties intermediate between Polyamide 6 and Polyamide 12, combining moderate strength with enhanced flexibility and lower water uptake than PA 6. These characteristics are highly sought after in the development of materials for controlled drug delivery systems, resorbable medical implants, and advanced tissue engineering scaffolds. [2][22][23] The experimental framework provided in this guide offers a clear roadmap for the systematic evaluation of this promising monomer. The successful polymerization and characterization of poly(7-aminoheptanoate) will represent a significant step forward in expanding the library of biocompatible and biodegradable polymers available to researchers and drug development professionals.

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